Technical Documentation Center

6-Chloroquinoxaline-2-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6-Chloroquinoxaline-2-carboxylic acid
  • CAS: 29821-63-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 6-Chloroquinoxaline-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Introduction 6-Chloroquinoxaline-2-carboxylic acid is a heterocyclic compound that has garnered significant attention in medicinal chemistry and materials s...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloroquinoxaline-2-carboxylic acid is a heterocyclic compound that has garnered significant attention in medicinal chemistry and materials science. As a derivative of quinoxaline, it serves as a crucial building block for the synthesis of a wide array of molecules with diverse biological activities. Quinoxaline derivatives are known to exhibit a range of pharmacological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory activities.[1][2] Specifically, quinoxaline-2-carboxylic acid derivatives have been identified as promising inhibitors of enzymes like the Pim-1 kinase, which is implicated in cancer progression.[3]

This technical guide provides a comprehensive overview of the core physicochemical properties of 6-Chloroquinoxaline-2-carboxylic acid. Understanding these properties is paramount for its effective utilization in research and development, from designing synthetic routes and optimizing reaction conditions to formulating it for biological assays and predicting its behavior in physiological environments. This document is structured to provide not just data, but also the scientific context and experimental methodologies that underpin these critical parameters.

Molecular Structure and Identity

A molecule's identity and behavior are fundamentally dictated by its structure. 6-Chloroquinoxaline-2-carboxylic acid is characterized by a quinoxaline core, which is a bicyclic system composed of a benzene ring fused to a pyrazine ring. The key functional groups, a chlorine atom at position 6 and a carboxylic acid group at position 2, profoundly influence its electronic properties, reactivity, and biological interactions.

PropertyValueSource
Chemical Formula C₉H₅ClN₂O₂[4]
Molecular Weight 208.60 g/mol [4]
CAS Number 29821-63-4[4]
IUPAC Name 6-chloroquinoxaline-2-carboxylic acid

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of 6-Chloroquinoxaline-2-carboxylic acid. These values are essential for predicting its solubility, absorption, distribution, metabolism, and excretion (ADME) properties in drug development.

PropertyValueComments
Melting Point Not explicitly found for this specific compound, but related quinoxaline carboxylic acids melt with decomposition in the range of 224-229 °C.[5]High melting points are typical for rigid, planar aromatic structures with hydrogen bonding capabilities.
pKa Predicted acidic pKa around 3.05-3.22.[5][6]The electron-withdrawing nature of the quinoxaline ring and the chlorine atom increases the acidity of the carboxylic acid group compared to benzoic acid (pKa ~4.2).
Solubility Sparingly soluble in water; Soluble in DMSO.[7]The polar carboxylic acid group imparts some water solubility, but the larger, nonpolar aromatic core limits it. Good solubility in polar aprotic solvents like DMSO is expected.
Appearance Typically a solid powder, ranging from light brown to dark brown in color.[5]

In-depth Analysis of Key Properties

Acidity (pKa)

The acidity of the carboxylic acid group is a critical determinant of the molecule's charge state at a given pH. This, in turn, affects its solubility, membrane permeability, and interaction with biological targets. The predicted pKa of approximately 3.05-3.22 indicates that 6-Chloroquinoxaline-2-carboxylic acid is a moderately strong organic acid.[5][6] At physiological pH (~7.4), the carboxylic acid group will be predominantly deprotonated, existing as the carboxylate anion. This anionic form enhances water solubility but can hinder passive diffusion across lipid membranes.

The relatively low pKa can be attributed to the electron-withdrawing effects of the nitrogen atoms in the pyrazine ring and the chlorine atom on the benzene ring. These groups stabilize the conjugate base (carboxylate) through inductive and resonance effects, thereby increasing the acidity of the proton.

Solubility

As is common for many drug-like molecules, the solubility of 6-Chloroquinoxaline-2-carboxylic acid presents a balance between hydrophilic and lipophilic character. While sparingly soluble in water, it exhibits good solubility in dimethyl sulfoxide (DMSO).[7] This solubility profile is crucial for its handling in a laboratory setting, particularly for preparing stock solutions for biological screening. The introduction of a carboxylic acid group generally enhances the aqueous solubility of a compound.[8]

For in vivo applications, the pH-dependent solubility will be a key factor. In acidic environments, such as the stomach, where the pH is below the pKa, the compound will be in its less soluble, protonated form. In the more neutral to slightly alkaline environment of the intestines, it will be in its more soluble, deprotonated (anionic) form.

Experimental Protocols

To ensure the accurate and reproducible characterization of 6-Chloroquinoxaline-2-carboxylic acid, standardized experimental protocols are essential. The following sections detail the methodologies for determining key physicochemical properties.

Protocol 1: Determination of pKa via Potentiometric Titration

Rationale: Potentiometric titration is a highly accurate method for determining the pKa of an acid.[9] It involves monitoring the pH of a solution of the acid as a titrant (a strong base) is added incrementally. The pKa corresponds to the pH at the half-equivalence point, where half of the acid has been neutralized.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh approximately 10-20 mg of 6-Chloroquinoxaline-2-carboxylic acid and dissolve it in a suitable co-solvent system if necessary (e.g., a mixture of water and a small amount of DMSO or ethanol to ensure initial dissolution). The final volume should be around 50 mL.

  • Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10). Place the dissolved sample in a beaker with a magnetic stirrer and immerse the pH electrode.

  • Titration: Begin adding a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments (e.g., 0.1 mL).

  • Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve. The equivalence point is the point of steepest inflection. The pKa is the pH at which half of the volume of titrant required to reach the equivalence point has been added.

pKa_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep_sample Dissolve sample in H₂O/co-solvent titrate Add NaOH titrant incrementally prep_sample->titrate calibrate_ph Calibrate pH meter calibrate_ph->titrate record_ph Record pH after each addition titrate->record_ph record_ph->titrate plot_curve Plot pH vs. Volume record_ph->plot_curve determine_ep Identify Equivalence Point (EP) plot_curve->determine_ep calculate_pka pKa = pH at 1/2 EP determine_ep->calculate_pka

Applications in Research and Drug Development

The physicochemical properties of 6-Chloroquinoxaline-2-carboxylic acid make it a valuable scaffold in drug discovery. Its ability to be readily functionalized at the carboxylic acid position allows for the creation of libraries of amides and esters for structure-activity relationship (SAR) studies. [3]The quinoxaline core is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets. [1] The acidic nature of the molecule is key to its potential role as a pharmacophore, enabling it to form crucial hydrogen bonds and ionic interactions with amino acid residues in the active sites of target proteins. Furthermore, understanding its solubility and pKa is essential for developing oral formulations and predicting its absorption in the gastrointestinal tract.

Conclusion

6-Chloroquinoxaline-2-carboxylic acid is a compound of significant interest due to its versatile chemical nature and its role as a precursor to pharmacologically active molecules. A thorough understanding of its physicochemical properties, including its molecular structure, acidity, and solubility, is fundamental to its successful application. The experimental protocols outlined in this guide provide a framework for the reliable characterization of this and similar compounds, ensuring data integrity and reproducibility in research and development endeavors. As the quest for novel therapeutics continues, a solid grasp of these foundational chemical principles remains an indispensable tool for the modern scientist.

References

  • PubChem. 6-Chloroquinoxaline | C8H5ClN2 | CID 79534. National Center for Biotechnology Information. [Link]

  • Rasayan Journal of Chemistry. AN EASY, EFFICIENT PTC-MEDIATED SYNTHESIS OF 2- SUBSTITUTED-6-CHLOROQUINOXALINES AND ANTIBACTERIAL ACTIVITY. [Link]

  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
  • Advanced Journal of Chemistry, Section A. Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. [Link]

  • Google Patents. CN101941947B - Synthesis method of 2-chloro-6-chloroquinoxaline.
  • Google Patents. CN102180840A - New preparation process of 6-chloro-2-hydroxyquinoxaline.
  • ResearchGate. Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. [Link]

  • Sabourin, C., et al. (2018). Structure-based design of novel quinoxaline-2-carboxylic acids and analogues as Pim-1 inhibitors. European Journal of Medicinal Chemistry, 155, 333-346.
  • Jilin Jintai Chemical Glass Co., Ltd. 6-chloroquinoxaline-2-carboxylic acid. [Link]

  • PubChem. 2-Chloroquinoline-6-carboxylic acid | C10H6ClNO2 | CID 16783717. National Center for Biotechnology Information. [Link]

  • MDPI. Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. [Link]

  • PubChem. Quinoxaline-2-carboxylic acid | C9H6N2O2 | CID 96695. National Center for Biotechnology Information. [Link]

  • IndiaMART. Quinoxaline-6-carboxylic Acid, Industrial/Research Grade Chemical. [Link]

  • MDPI. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. [Link]

  • Organic Chemistry Data. Bordwell pKa Table. [Link]

  • EPA. 6-chloro-2-phenylquinoline-4-carboxylic acid Properties. [Link]

  • Master Organic Chemistry. The pKa Table Is Your Friend. [Link]

  • Wiley-VCH. Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. [Link]

  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Cheméo. Chemical Properties of 2,3-Hexadiene (CAS 592-49-4). [Link]

Sources

Exploratory

6-Chloroquinoxaline-2-carboxylic acid crystal structure analysis

An In-Depth Technical Guide to the Crystal Structure Analysis of 6-Chloroquinoxaline-2-carboxylic Acid Abstract Quinoxaline derivatives are a cornerstone in medicinal chemistry, exhibiting a wide spectrum of biological a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Crystal Structure Analysis of 6-Chloroquinoxaline-2-carboxylic Acid

Abstract

Quinoxaline derivatives are a cornerstone in medicinal chemistry, exhibiting a wide spectrum of biological activities including antimicrobial, anticancer, and antiviral properties.[1][2] The specific spatial arrangement of atoms within these molecules, dictated by their crystal structure, is paramount as it governs their physicochemical properties, stability, and biological interactions. This guide provides a comprehensive, in-depth technical framework for the complete crystal structure analysis of 6-chloroquinoxaline-2-carboxylic acid, a promising but structurally uncharacterized derivative.

This document is structured to guide researchers, from synthesis and crystallization to advanced data analysis and computational validation. It emphasizes the causality behind experimental choices, ensuring that each step is a self-validating system. We will detail the experimental protocols for single-crystal X-ray diffraction (SC-XRD), the gold standard for structure elucidation, and complement this with a discussion on computational crystal structure prediction (CSP) to explore the theoretical landscape of possible polymorphs. For researchers and drug development professionals, this guide serves as a rigorous roadmap to understanding and characterizing the solid-state properties of this and similar novel chemical entities.

Part 1: Experimental Workflow for Structure Determination

The journey from a powdered compound to a fully refined three-dimensional crystal structure is a meticulous process that bridges synthetic chemistry with advanced physics. The quality of the final structure is contingent on the success of each preceding step.

Chapter 1: Synthesis and Single Crystal Growth

Rationale & Causality: The primary prerequisite for SC-XRD is a high-quality single crystal, typically at least 30-50 microns in all dimensions, free from significant defects.[3] The synthesis route must be optimized not only for yield but also for purity, as impurities can inhibit crystallization. The choice of crystallization method is critical; it must be slow enough to allow for the ordered arrangement of molecules into a single lattice rather than a polycrystalline or amorphous solid.

Proposed Synthesis Protocol: A plausible and efficient route to 6-chloroquinoxaline-2-carboxylic acid involves the condensation of 4-chloro-1,2-phenylenediamine with a pyruvate derivative.

  • Reaction Setup: To a solution of 4-chloro-1,2-phenylenediamine (1.0 eq) in ethanol, add pyruvic acid (1.1 eq).

  • Condensation: Reflux the mixture for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.

  • Purification: Filter the crude product and wash with cold ethanol. Recrystallize from a suitable solvent like ethanol or a mixture of dimethylformamide (DMF) and water to achieve high purity (>98%).[4][5]

Single Crystal Growth Protocol (Slow Evaporation): This technique is straightforward and effective for many organic compounds.

  • Solvent Selection: Prepare saturated or near-saturated solutions of the purified 6-chloroquinoxaline-2-carboxylic acid in various solvents (e.g., methanol, ethanol, acetone, ethyl acetate). The ideal solvent is one in which the compound has moderate solubility.

  • Environment: Transfer the solutions to small, clean vials. Cover the vials with parafilm and pierce a few small holes with a needle. This restricts the rate of evaporation.

  • Incubation: Place the vials in a vibration-free environment at a constant temperature.

  • Monitoring: Observe the vials daily. Crystals should form over a period of several days to weeks. Once suitable crystals are observed, they can be carefully harvested.

Chapter 2: Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

Principles: SC-XRD operates on the principle of Bragg's Law. When a monochromatic X-ray beam is directed at a single crystal, the regularly spaced atoms in the crystal lattice diffract the X-rays at specific angles.[6] By rotating the crystal and measuring the positions and intensities of these diffracted spots, a three-dimensional map of the electron density within the crystal can be reconstructed.

Experimental Workflow Diagram:

experimental_workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Analysis Synthesis Synthesis & Purification Crystallization Crystal Growth (Slow Evaporation) Synthesis->Crystallization Mounting Crystal Selection & Mounting Crystallization->Mounting Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection Data_Reduction Data Integration & Scaling Data_Collection->Data_Reduction Solution Structure Solution (Phase Problem) Data_Reduction->Solution Refinement Model Refinement (Least-Squares) Solution->Refinement Validation Structure Validation Refinement->Validation

Caption: Experimental workflow from synthesis to final structure validation.

Data Collection Protocol:

  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head using cryo-oil. The sample is then flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage.

  • Diffractometer Setup: The mounted crystal is placed in a single-crystal X-ray diffractometer. A common setup utilizes a Molybdenum (Mo Kα, λ=0.71073 Å) or Copper (Cu Kα, λ=1.5418 Å) X-ray source.[6]

  • Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the Bravais lattice.

  • Data Collection Strategy: A full sphere of diffraction data is collected by rotating the crystal through a series of angles (e.g., using ω and φ scans). The exposure time for each frame is optimized to achieve a good signal-to-noise ratio.

  • Data Reduction: After collection, the raw diffraction images are processed. This involves integrating the intensities of each reflection, correcting for experimental factors (like Lorentz and polarization effects), and scaling the data.[7] Software suites like Bruker's APEX or CrysAlisPro are commonly used for this purpose.[8]

Chapter 3: Structure Solution and Refinement

The Challenge (Phase Problem): The diffraction experiment measures the intensities (related to the amplitude) of the diffracted waves but not their phases. To reconstruct the electron density map, both amplitude and phase information are required. This is the central "phase problem" in crystallography.[7]

Structure Solution: For small molecules like 6-chloroquinoxaline-2-carboxylic acid, the phase problem is typically solved using Direct Methods. These methods use statistical relationships between the intensities of the reflections to derive an initial set of phases.[9] This initial phase set is used to calculate a preliminary electron density map, from which the positions of the heavier atoms (like Cl, O, N, C) can usually be identified.

Structure Refinement Protocol:

  • Initial Model Building: The atomic positions identified from the initial electron density map are used to build a preliminary structural model.

  • Least-Squares Refinement: The model is refined against the experimental data using a least-squares minimization process.[9] This iterative process adjusts the atomic coordinates, site occupancies, and atomic displacement parameters (ADPs) to minimize the difference between the observed structure factor amplitudes (|Fo|) and the calculated amplitudes (|Fc|) derived from the model.

  • Difference Fourier Maps: After each refinement cycle, a difference electron density map (Fo-Fc) is calculated.[10] This map reveals regions where the model is incorrect. Positive peaks indicate missing atoms (like hydrogen atoms), while negative peaks suggest atoms that are misplaced or should not be there. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Anisotropic Refinement: Initially, atoms are refined isotropically (spherical thermal motion). In the final stages, non-hydrogen atoms are usually refined anisotropically, where their thermal motion is modeled as an ellipsoid.[7] This provides a more accurate representation of the atomic vibrations.

  • Validation: The quality of the final model is assessed using several metrics:

    • R-factors (R1, wR2): These values quantify the agreement between the observed and calculated diffraction data. Lower values indicate a better fit.

    • Goodness-of-Fit (GooF): Should be close to 1.0 for a good refinement.

    • Residual Electron Density: The final difference map should be relatively flat, with no significant positive or negative peaks.

Part 2: Computational Analysis

While experimental methods provide the definitive structure in the solid state, computational techniques offer powerful predictive and analytical capabilities.

Chapter 4: Crystal Structure Prediction (CSP)

Rationale: A molecule can potentially crystallize in multiple different arrangements, known as polymorphs. These polymorphs can have different stabilities and physical properties, which is of critical importance in the pharmaceutical industry.[11] CSP aims to predict these possible crystal structures from first principles, based only on the 2D molecular diagram.[12][13]

CSP Methodology:

  • Conformational Analysis: The first step is to identify all low-energy conformations of the isolated molecule. For 6-chloroquinoxaline-2-carboxylic acid, this would involve rotation around the C-C bond connecting the carboxylic acid to the quinoxaline ring.

  • Structure Generation: A large number of hypothetical crystal packing arrangements are generated within common space groups using algorithms like random searching or evolutionary algorithms.[12]

  • Lattice Energy Minimization: The lattice energy of each generated structure is calculated and minimized. This is often done with computationally efficient methods first (e.g., customized force fields) to rank the structures.[14]

  • Final Ranking: The most promising low-energy structures are then subjected to more accurate (but computationally expensive) calculations using Density Functional Theory (DFT) with dispersion corrections to obtain the final relative energies and identify the most likely observable polymorphs.[11][15]

CSP Logic Diagram:

csp_workflow mol_structure 2D Molecular Structure of 6-chloroquinoxaline-2-carboxylic acid conformations Generate Low-Energy Conformers mol_structure->conformations packing Generate Trial Crystal Packings (Random Search / Evolutionary Algorithms) conformations->packing force_field Lattice Energy Minimization (Force Field) packing->force_field dft Re-rank Low-Energy Structures (Dispersion-Corrected DFT) force_field->dft candidates Predicted Polymorphs (Energy Landscape) dft->candidates

Caption: Workflow for computational crystal structure prediction (CSP).

Part 3: Analysis of the Solved Crystal Structure

Once a high-quality crystal structure is obtained, a detailed analysis is performed to understand the molecular geometry and the intermolecular forces that govern the crystal packing. The following tables present a template for how such data should be structured for 6-chloroquinoxaline-2-carboxylic acid.

Table 1: Hypothetical Crystallographic Data

ParameterValue (Hypothetical)
Chemical FormulaC₉H₅ClN₂O₂
Formula Weight208.60 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)5.2
c (Å)19.8
β (°)95.5
Volume (ų)870.4
Z (molecules/unit cell)4
Density (calculated)1.59 g/cm³
R1 [I > 2σ(I)]< 0.05
wR2 (all data)< 0.15
Goodness-of-Fit (GooF)~1.0

Intramolecular Geometry: The analysis begins with the molecule itself. Bond lengths and angles are examined and compared to standard values to confirm the chemical identity and identify any strain or unusual electronic effects. For instance, the carboxyl group is expected to be planar, a consequence of sp² hybridization.[16]

Intermolecular Interactions: The key to understanding the solid state is analyzing the non-covalent interactions that hold the molecules together. For 6-chloroquinoxaline-2-carboxylic acid, several key interactions are anticipated:

  • Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor (-OH) and acceptor (C=O). The most common motif for carboxylic acids is the formation of a centrosymmetric dimer, where two molecules are linked by a pair of O-H···O hydrogen bonds. The quinoxaline nitrogen atoms also act as potential hydrogen bond acceptors.

  • π-π Stacking: The planar aromatic quinoxaline rings are likely to engage in π-π stacking interactions, where the electron-rich π systems of adjacent molecules align.

  • Halogen Bonding: The chlorine atom can act as an electrophilic "halogen bond" donor, interacting with a nucleophilic atom (like an oxygen or nitrogen) on a neighboring molecule.

Table 2: Analysis of Potential Intermolecular Interactions

Interaction TypeDonorAcceptorTypical Distance (Å)Significance
Hydrogen BondO-H (acid)O=C (acid)D···A ≈ 2.6 - 2.8Primary interaction; likely forms robust centrosymmetric dimers.
Hydrogen BondO-H (acid)N (quinoxaline)D···A ≈ 2.8 - 3.0Possible competing interaction, could lead to chain or sheet motifs.
π-π StackingQuinoxaline RingQuinoxaline RingCentroid-centroid ≈ 3.5 - 3.8Contributes significantly to packing efficiency and thermal stability.
Halogen BondC-ClO=C or NC-Cl···A ≈ 3.0 - 3.4Directional interaction that can influence crystal packing and polymorphism.

Conclusion

The crystal structure analysis of 6-chloroquinoxaline-2-carboxylic acid is a multi-faceted endeavor that provides foundational knowledge for its application in drug development and materials science. This guide has outlined a rigorous, field-proven methodology for this task. By integrating meticulous synthesis and crystallization, precise single-crystal X-ray diffraction data collection, and robust structure refinement, an unambiguous three-dimensional model of the molecule can be achieved.[17]

Furthermore, the synergy between experimental determination and computational crystal structure prediction offers a powerful paradigm. While SC-XRD reveals the structure under specific experimental conditions, CSP provides a global view of the energetic landscape, highlighting potential polymorphs that might be accessible under different conditions.[15] A thorough analysis of the final structure, focusing on the interplay of hydrogen bonding, π-π stacking, and potential halogen bonding, is essential for a complete understanding of the solid-state behavior of 6-chloroquinoxaline-2-carboxylic acid. This comprehensive approach ensures the highest level of scientific integrity and provides the critical structural insights necessary to advance its development from a promising molecule to a functional material or therapeutic agent.

References

  • Wikipedia contributors. (2024). Crystal structure prediction. Wikipedia, The Free Encyclopedia. [Link]

  • Gorelik, V., et al. (2025). Efficient Molecular Crystal Structure Prediction and Stability Assessment with AIMNet2 Neural Network Potentials. ACS Publications. [Link]

  • Bruker. (n.d.). APEX Software. Bruker Corporation. [Link]

  • Valente, A. (2011). Use of X-ray Diffraction Analysis to Determine the Orientation of Single-Crystal Materials. CVI Laser Optics. [Link]

  • Islam, M. S., et al. (2025). A Comprehensive Review of Machine-Learning Approaches for Crystal Structure/Property Prediction. MDPI. [Link]

  • Qin, C., et al. (2023). Enhancing crystal structure prediction by combining computational and experimental data via graph networks. arXiv.org. [Link]

  • CRYSTAL. (n.d.). CRYSTAL. University of Torino. [Link]

  • Cambridge Crystallographic Data Centre (CCDC). (n.d.). Free Crystal Structure Visualization Software. CCDC. [Link]

  • CrystalMaker Software Ltd. (n.d.). CrystalMaker Software Ltd. EMRS. [Link]

  • Crystal Impact. (2026). Software for Scientists. Crystal Impact. [Link]

  • Day, G. (n.d.). Crystal structure prediction. University of Southampton. [Link]

  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry. [Link]

  • Wlodawer, A., et al. (2016). Refining the macromolecular model – achieving the best agreement with the data from X-ray diffraction experiment. PMC. [Link]

  • University of Washington. (n.d.). Powder X-ray Diffraction Protocol/SOP. University of Washington, Department of Chemistry. [Link]

  • Oreate AI Blog. (2026). Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. Oreate AI. [Link]

  • Zhang, Y., et al. (2017). New Tricks of the Trade for Crystal Structure Refinement. ACS Central Science. [Link]

  • Moodle@Units. (n.d.). REFINEMENT OF THE CRYSTALLOGRAPHIC STRUCTURE. Moodle@Units. [Link]

  • Giacovazzo, C. (Ed.). (2011). Solution and Refinement of Crystal Structures. In Fundamentals of Crystallography. Oxford Academic. [Link]

  • Watkin, D. (n.d.). Structure refinement: some background theory and practical strategies. MIT. [Link]

  • University of British Columbia. (n.d.). Single Crystal X-ray Diffraction and Structure Analysis. UBC. [Link]

  • RC XRD. (n.d.). Single crystal X-ray diffraction analysis. Saint Petersburg State University Research Park. [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Chloroquinoxaline. PubChem. [Link]

  • ResearchGate. (n.d.). Drug Likeness and Selective Functionalization of Quinoxalines. ResearchGate. [Link]

  • El-Naggar, A. M., et al. (2022). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. PMC. [Link]

  • Babu, T. S. S., et al. (2020). AN EASY, EFFICIENT PTC-MEDIATED SYNTHESIS OF 2- SUBSTITUTED-6-CHLOROQUINOXALINES AND ANTIBACTERIAL ACTIVITY. Rasayan Journal of Chemistry. [Link]

  • Google Patents. (n.d.). CN101941947B - Synthesis method of 2-chloro-6-chloroquinoxaline.
  • Google Patents. (n.d.). US4636562A - Process for preparing 6-halo-2-chloroquinoxaline.
  • El-Sayed, M. A. A., et al. (2021). Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides. Semantic Scholar. [Link]

  • Al-Suwaidan, I. A., et al. (2025). A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. Universal Journal of Pharmaceutical Research. [Link]

  • El-Damasy, A. K., et al. (2021). Design and Synthesis of New Quinoxaline Derivatives as Potential Histone Deacetylase Inhibitors Targeting Hepatocellular Carcinoma: In Silico, In Vitro, and SAR Studies. PMC. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Chloroquinoline-6-carboxylic acid. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). Quinoxaline-2-carboxylic acid. PubChem. [Link]

  • ResearchGate. (n.d.). Crystal structure of quinoline-2-carboxylic acid ⋅ quinolinium-2-carboxylate. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Fluoroquinoline-2-carboxylic acid. PubChem. [Link]

  • Chemistry LibreTexts. (2014). The Structures of Carboxylic Acids and Carboxylic Acid Derivatives. Chemistry LibreTexts. [Link]

  • ResearchGate. (2025). 2-Chloroquinoline-3-carboxylic acid. ResearchGate. [Link]

Sources

Foundational

Technical Assessment: Thermal Stability Profile of 6-Chloroquinoxaline-2-carboxylic Acid

This technical guide provides a rigorous assessment of the thermal stability of 6-Chloroquinoxaline-2-carboxylic acid , focusing on its degradation kinetics, experimental characterization, and handling protocols for drug...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a rigorous assessment of the thermal stability of 6-Chloroquinoxaline-2-carboxylic acid , focusing on its degradation kinetics, experimental characterization, and handling protocols for drug development applications.

Executive Summary

6-Chloroquinoxaline-2-carboxylic acid serves as a critical pharmacophore in the synthesis of AMPA receptor antagonists and bioactive heterocyclic agents. Its thermal stability is governed by the positional instability of the C2-carboxylic acid . Unlike the robust C6-isomer, the C2-carboxyl group is adjacent to the quinoxaline ring nitrogen, creating a high susceptibility to thermal decarboxylation .

This guide details the mechanistic basis of this instability, provides validated protocols for thermal characterization (DSC/TGA), and outlines storage strategies to prevent spontaneous degradation.

Structural Basis of Thermal Instability

The thermal profile of 6-Chloroquinoxaline-2-carboxylic acid is defined by two competing structural factors:

  • The Quinoxaline Core (Stabilizing): The bicyclic aromatic system is inherently stable up to >300°C.

  • The C2-Carboxylic Acid (Destabilizing): The carboxyl group at position 2 is ortho to the ring nitrogen. This mimics the structure of picolinic acid. Upon heating, the electron-withdrawing nature of the imine nitrogen (

    
    ) facilitates the loss of 
    
    
    
    via a cyclic transition state or a zwitterionic intermediate.

The Chlorine Effect: The chlorine atom at position 6 is electron-withdrawing (inductive effect,


). While this increases the acidity of the carboxylic acid, it also reduces the electron density of the aromatic ring, potentially lowering the activation energy required for decarboxylation compared to the non-chlorinated parent.
Mechanism of Degradation (Decarboxylation)

The primary thermal risk is the irreversible conversion to 6-chloroquinoxaline and carbon dioxide.

Decarboxylation Start 6-Chloroquinoxaline- 2-carboxylic acid (Solid State) TS Cyclic Transition State (H-bond to Ring N) Start->TS Heat (>180°C) Inter Ylide Intermediate (Transient) TS->Inter -CO2 Product 6-Chloroquinoxaline + CO2 (Gas) Inter->Product Proton Transfer

Figure 1: Thermal decarboxylation pathway facilitated by the proximal ring nitrogen.

Experimental Characterization Protocols

To validate the stability of a specific batch, the following self-validating protocols must be employed. These methods distinguish between simple melting and decomposition-induced melting.

Differential Scanning Calorimetry (DSC)

Objective: Determine the onset of decarboxylation.

  • Standard: ASTM E537 (Thermal Stability).

Protocol:

  • Sample Prep: Weigh 2–4 mg of dried sample into a hermetically sealed aluminum pan with a pinhole (to allow

    
     escape without rupturing).
    
  • Reference: Empty crimped aluminum pan.

  • Ramp: Heat from 30°C to 300°C at 5°C/min .

    • Note: A slow ramp rate (5°C/min) is crucial to resolve the melting endotherm from the decomposition exotherm.

  • Purge: Nitrogen at 50 mL/min.

Expected Data Interpretation:

Feature Expected Temperature Range Signal Type Interpretation
Drying 80°C – 110°C Broad Endotherm Loss of residual solvent/moisture.

| Melting | 220°C – 235°C | Sharp Endotherm | Phase transition (Solid


 Liquid). |
| Decomposition  | Immediate post-melt | Exotherm/Irregular | Decarboxylation (

evolution). |

Critical Insight: If the melting endotherm is immediately followed by or overlaps with an exotherm, the compound is undergoing "decomposition with melting." This is common for 2-carboxylic acids.

Thermogravimetric Analysis (TGA)

Objective: Quantify mass loss to confirm stoichiometry of decarboxylation.

Protocol:

  • Sample: 5–10 mg in a platinum or ceramic crucible.

  • Ramp: 10°C/min to 400°C.

  • Atmosphere: Nitrogen (inert) vs. Air (oxidative).

Validation Calculation: Calculate the theoretical mass loss for decarboxylation:



  • MW (Parent)

    
     208.6  g/mol 
    
  • MW (

    
    ) = 44.01  g/mol 
    
  • Theoretical Loss: ~21.1%

If TGA shows a sharp step loss of ~21% near the melting point, the degradation mechanism is confirmed as decarboxylation.

Stability Testing Workflow

Use this logic flow to determine storage and handling requirements for new batches.

StabilityWorkflow Sample Batch Receipt (6-Chloroquinoxaline-2-COOH) TGA Run TGA (10°C/min) Sample->TGA LossCheck Mass Loss > 5% before 150°C? TGA->LossCheck Solvent Result: Solvated/Wet Action: Dry < 60°C LossCheck->Solvent Yes DSC Run DSC (Pin-hole Pan) LossCheck->DSC No MeltDec Sharp Melt then Decomp? DSC->MeltDec Stable Stable Solid Store RT, Dark MeltDec->Stable Separated (>10°C gap) Unstable Thermally Labile Store -20°C MeltDec->Unstable Overlap

Figure 2: Decision matrix for thermal characterization and storage.

Handling and Storage Recommendations

Based on the chemical behavior of quinoxaline-2-carboxylic acids, the following strict handling procedures are required to maintain scientific integrity of the material.

Storage Conditions
  • Temperature: Store at +2°C to +8°C for long-term storage. While the solid may appear stable at room temperature, micro-degradation at the crystal surface can accelerate over months due to autocatalysis by trace acid byproducts.

  • Atmosphere: Store under Argon or Nitrogen .

  • Light: Protect from light. Quinoxaline derivatives are known photosensitizers and can undergo photo-decarboxylation or radical degradation upon UV exposure.

Reaction Safety
  • Avoid Acidic Heating: Do not heat this compound in strong acidic media above 100°C, as protonation of the ring nitrogen significantly lowers the activation energy for decarboxylation.

  • Recrystallization: If purification is needed, avoid boiling high-boiling solvents (e.g., DMSO, DMF). Use ethanol/water mixtures and keep temperatures below 70°C.

References

  • Sigma-Aldrich. Safety Data Sheet: Quinoxaline-6-carboxylic acid (Parent Analogue). Verified Melting Point Data. Link

  • ChemicalBook. 6-Quinoxalinecarboxylic acid Properties and Stability.Link

  • PubChem. 2-Chloroquinoline-6-carboxylic acid (Structural Isomer Data). National Library of Medicine. Link

  • Dunn, A. D. (1984). Decarboxylation of Heteroaromatic Acids. Journal of Heterocyclic Chemistry. (Contextual grounding for 2-COOH instability).
  • BenchChem. Stability of Chloro-isoquinoline derivatives. (Analogous degradation pathways). Link

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Amidation of 6-Chloroquinoxaline-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Quinoxaline-2-Carboxamides The quinoxaline scaffold, a fused bicyclic system of benzene and pyrazine rings, is a privilege...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Quinoxaline-2-Carboxamides

The quinoxaline scaffold, a fused bicyclic system of benzene and pyrazine rings, is a privileged structure in medicinal chemistry and drug discovery.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. The 2-carboxamide functional group, in particular, serves as a critical pharmacophore, enabling targeted interactions with various biological macromolecules. The synthesis of N-substituted 6-chloroquinoxaline-2-carboxamides is therefore a key step in the development of novel therapeutic agents, allowing for the exploration of structure-activity relationships by modifying the amine substituent.

This application note provides a detailed protocol for the amidation of 6-chloroquinoxaline-2-carboxylic acid, a crucial intermediate in the synthesis of these valuable compounds. We will explore two robust and widely used coupling methodologies: one utilizing O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) and the other employing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt).

Mechanistic Insights: Activating the Carboxyl Group

The direct reaction between a carboxylic acid and an amine to form an amide bond is a thermodynamically favorable but kinetically slow process. This is due to the formation of a non-reactive ammonium carboxylate salt. Therefore, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group. This is the primary role of coupling reagents like HATU and EDC.

The HATU-Mediated Pathway

HATU is a highly efficient uronium-based coupling reagent that operates through a multi-step activation process.[2]

  • Deprotonation: A non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA), deprotonates the 6-chloroquinoxaline-2-carboxylic acid to form a carboxylate anion.

  • Formation of the Active Ester: The carboxylate anion attacks the electrophilic carbon of HATU, leading to the formation of a highly reactive OAt-active ester intermediate.

  • Nucleophilic Attack: The desired amine then attacks the carbonyl carbon of the active ester, displacing the HOAt (1-hydroxy-7-azabenzotriazole) moiety and forming the stable amide bond.

The high efficiency of HATU is attributed to the neighboring group participation of the pyridine nitrogen in the HOAt leaving group, which stabilizes the transition state.[2]

The EDC/HOBt-Mediated Pathway

The EDC/HOBt system is a classic and cost-effective method for amide bond formation.

  • O-Acylisourea Formation: EDC, a water-soluble carbodiimide, reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.

  • HOBt Adduct Formation: This intermediate is prone to racemization and can rearrange to a stable N-acylurea byproduct. To prevent this, HOBt is added to intercept the O-acylisourea, forming a more stable and less reactive HOBt-ester.

  • Aminolysis: The amine then reacts with the HOBt-ester to yield the desired amide and regenerate HOBt. The urea byproduct derived from EDC is water-soluble, facilitating its removal during aqueous workup.

Experimental Protocols

Safety First: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. 6-Chloroquinoxaline-2-carboxylic acid and its derivatives should be handled with care, as related compounds may be harmful if swallowed, inhaled, or in contact with skin.

Protocol 1: HATU-Mediated Amidation

This protocol is generally preferred for its high efficiency, rapid reaction times, and low rate of epimerization, especially with sensitive substrates.

Materials:

  • 6-Chloroquinoxaline-2-carboxylic acid

  • Amine (primary or secondary)

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 6-chloroquinoxaline-2-carboxylic acid (1.0 eq).

  • Dissolve the starting material in anhydrous DMF.

  • Add the desired amine (1.1 eq) to the solution.

  • Add DIPEA (2.5 eq) dropwise to the reaction mixture and stir for 5 minutes at room temperature.

  • Add HATU (1.2 eq) portion-wise to the stirred solution. A color change may be observed.

  • Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure N-substituted 6-chloroquinoxaline-2-carboxamide.

Workflow for HATU-Mediated Amidation

G cluster_0 Reaction Setup cluster_1 Work-up and Purification Start Dissolve 6-Chloroquinoxaline-2-carboxylic acid (1.0 eq) and Amine (1.1 eq) in anhydrous DMF Base Add DIPEA (2.5 eq) Start->Base Coupling Add HATU (1.2 eq) Base->Coupling Stir Stir at RT for 2-4 hours Coupling->Stir Dilute Dilute with Ethyl Acetate Stir->Dilute Wash Wash with NaHCO₃, H₂O, and Brine Dilute->Wash Dry Dry over Na₂SO₄ and Concentrate Wash->Dry Purify Purify by Column Chromatography Dry->Purify

Caption: A streamlined workflow for the HATU-mediated amidation of 6-chloroquinoxaline-2-carboxylic acid.

Protocol 2: EDC/HOBt-Mediated Amidation

This protocol offers a more economical alternative to HATU and is suitable for a wide range of substrates.

Materials:

  • 6-Chloroquinoxaline-2-carboxylic acid

  • Amine (primary or secondary)

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • HOBt (1-Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine) or Triethylamine (TEA)

  • Anhydrous DMF (N,N-Dimethylformamide) or Dichloromethane (DCM)

  • Ethyl acetate or Dichloromethane

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 6-chloroquinoxaline-2-carboxylic acid (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq) in anhydrous DMF or DCM.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.

  • Add DIPEA or TEA (2.5 eq) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir overnight (12-18 hours). Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, if DCM was used as the solvent, wash the organic layer sequentially with 1M HCl (1x), saturated aqueous NaHCO₃ (1x), and brine (1x). If DMF was used, dilute with ethyl acetate and wash with water (3x) to remove the DMF, followed by washes with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure N-substituted 6-chloroquinoxaline-2-carboxamide.

Workflow for EDC/HOBt-Mediated Amidation

G cluster_0 Reaction Setup at 0 °C cluster_1 Work-up and Purification Start Dissolve Acid (1.0 eq), HOBt (1.2 eq), and Amine (1.1 eq) in anhydrous DMF/DCM EDC Add EDC·HCl (1.2 eq) Start->EDC Base Add DIPEA/TEA (2.5 eq) EDC->Base Stir Stir overnight, warming to RT Base->Stir Dilute/Wash1 Dilute (if DMF) and Wash with H₂O Stir->Dilute/Wash1 Wash2 Wash with 1M HCl, NaHCO₃, and Brine Dilute/Wash1->Wash2 Dry Dry over Na₂SO₄ and Concentrate Wash2->Dry Purify Purify by Column Chromatography Dry->Purify

Caption: A general workflow for the EDC/HOBt-mediated amidation of 6-chloroquinoxaline-2-carboxylic acid.

Data Presentation: Reagent Stoichiometry

ReagentProtocol 1 (HATU)Protocol 2 (EDC/HOBt)
6-Chloroquinoxaline-2-carboxylic acid1.0 eq1.0 eq
Amine1.1 eq1.1 eq
Coupling ReagentHATU (1.2 eq)EDC·HCl (1.2 eq)
Additive-HOBt (1.2 eq)
BaseDIPEA (2.5 eq)DIPEA/TEA (2.5 eq)

Troubleshooting and Field-Proven Insights

  • Low Yields: If the reaction stalls or provides low yields, ensure all reagents and solvents are anhydrous, as moisture can quench the activated intermediates. For sterically hindered amines or carboxylic acids, increasing the reaction temperature to 40-50 °C or extending the reaction time may be beneficial.

  • Side Reactions with HATU: In some cases, particularly with a large excess of HATU, guanidinylation of the amine can occur. Using the recommended stoichiometry should minimize this side reaction.

  • Purification Challenges: The urea byproduct from EDC is water-soluble and should be removed during the aqueous workup. If purification by column chromatography is difficult, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) may be an effective alternative.

  • Choice of Base: DIPEA is generally preferred over TEA as it is less nucleophilic and less likely to cause side reactions.

  • Solvent Selection: DMF is a good solvent for a wide range of substrates due to its high polarity. However, its high boiling point can make it difficult to remove. DCM is a good alternative for less polar substrates and simplifies the workup procedure.

References

  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
  • Elsadek, M. F., et al. (2021). Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides. Molecules, 26(15), 4685.
  • Wikipedia contributors. (2023). HATU reagent. Wikipedia, The Free Encyclopedia. [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. [Link]

Sources

Application

Using 6-Chloroquinoxaline-2-carboxylic acid in the synthesis of kinase inhibitors

Application Note: High-Efficiency Synthesis of Kinase Inhibitors using 6-Chloroquinoxaline-2-carboxylic Acid Executive Summary & Strategic Rationale The quinoxaline scaffold is a "privileged structure" in medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Synthesis of Kinase Inhibitors using 6-Chloroquinoxaline-2-carboxylic Acid

Executive Summary & Strategic Rationale

The quinoxaline scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for numerous kinase inhibitors targeting ASK1, Pim-1/2, and EGFR pathways. Specifically, 6-Chloroquinoxaline-2-carboxylic acid represents a high-value bifunctional building block.

Its utility stems from its orthogonal reactivity profile:

  • C2-Carboxylic Acid: A handle for amide coupling to generate the "hinge-binding" motif (typically interacting with the ATP-binding site's hinge region).

  • C6-Chloride: A latent electrophile for Palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig) to introduce hydrophobic "tail" groups that access the kinase back-pocket or solvent-exposed regions.

This guide details a divergently oriented synthetic protocol designed to maximize library generation efficiency while maintaining high chemical yield and purity.

Mechanistic Design & Retrosynthesis

To synthesize high-affinity kinase inhibitors, we employ a "Head-First, Tail-Second" strategy.

  • The "Head" (Hinge Binder): We first derivatize the carboxylic acid at C2. In many kinase inhibitors (e.g., Pim-1 inhibitors), the quinoxaline nitrogen and the exocyclic amide NH form a critical donor-acceptor hydrogen bond pair with the kinase hinge residues (e.g., Glu121/Leu120 in Pim-1).

  • The "Tail" (Solubility/Selectivity): The C6-chloro group is then functionalized.[1] This order is preferred because the electron-deficient quinoxaline ring facilitates the initial amide coupling, and the resulting amide is generally stable enough to withstand subsequent Pd-catalyzed conditions.

Pathway Visualization

KinaseSynthesis cluster_conditions Critical Parameters Start 6-Chloroquinoxaline- 2-carboxylic acid Step1 Step 1: Amide Coupling (Hinge Binder Installation) Start->Step1 T3P, DIPEA, R-NH2 Inter Intermediate: 6-Chloro-N-aryl-quinoxaline- 2-carboxamide Step1->Inter Step2 Step 2: Pd-Catalyzed Cross-Coupling (C6) Inter->Step2 Suzuki (Ar-B(OH)2) or Buchwald (HNR2) Final Final Kinase Inhibitor (Dual Functionalized) Step2->Final Param1 Avoid acid chlorides (Instability) Param2 Use anhydrous solvents for Pd-chem

Figure 1: Divergent synthesis workflow for quinoxaline-based kinase inhibitors. The "Head-First" strategy minimizes side reactions at the chlorine position during amide formation.

Detailed Experimental Protocols

Protocol A: The "Head" – Amide Coupling via T3P

Rationale: Traditional coupling agents like EDC/HOBt often struggle with the electron-deficient amines (e.g., aminopyridines, aminopyrazoles) commonly used as hinge binders. Propylphosphonic anhydride (T3P) is the reagent of choice here due to its high reactivity, low epimerization risk, and easy workup (water-soluble byproducts).

Materials:

  • 6-Chloroquinoxaline-2-carboxylic acid (1.0 equiv)

  • Heteroaryl amine (e.g., 3-aminopyridine) (1.1 equiv)

  • T3P (50% w/w in EtOAc) (2.0 – 3.0 equiv)

  • Diisopropylethylamine (DIPEA) (3.0 equiv)[2]

  • Solvent: Ethyl Acetate (EtOAc) or DMF (if solubility is poor)

Step-by-Step Procedure:

  • Dissolution: In a dry round-bottom flask under N2, dissolve 6-chloroquinoxaline-2-carboxylic acid (1.0 mmol) and the amine (1.1 mmol) in EtOAc (5 mL).

    • Note: If the starting acid is insoluble in EtOAc, use a 1:1 mixture of EtOAc/DMF.

  • Base Addition: Add DIPEA (3.0 mmol) dropwise at 0°C. Stir for 10 minutes.

  • Coupling: Add T3P solution (2.0 mmol) dropwise. Allow the reaction to warm to room temperature (25°C) and stir for 12–24 hours.

    • Monitoring: Monitor by TLC (50% EtOAc/Hexane) or LC-MS. The acid peak (MW ~208) should disappear, replaced by the amide mass.

  • Workup:

    • Dilute with EtOAc (20 mL).

    • Wash effectively with water (2 x 15 mL), saturated NaHCO3 (2 x 15 mL), and brine (1 x 15 mL).

    • Critical: T3P byproducts are water-soluble, simplifying purification.

  • Purification: Dry over Na2SO4, concentrate, and purify via flash chromatography (SiO2, gradient 0-50% EtOAc in Hexanes).

Validation Data: Typical yields for this step range from 75–90% depending on the nucleophilicity of the amine [1].

Protocol B: The "Tail" – Suzuki-Miyaura Coupling at C6

Rationale: The 6-chloro substituent is an aryl chloride. While less reactive than bromides/iodides, the electron-deficient nature of the quinoxaline ring activates the C6 position sufficiently for Palladium catalysis without requiring expensive ligands.

Materials:

  • Intermediate: 6-Chloro-N-substituted-quinoxaline-2-carboxamide (1.0 equiv)

  • Boronic Acid/Ester (1.2 – 1.5 equiv)

  • Catalyst: Pd(dppf)Cl2·DCM (0.05 equiv) or Pd(PPh3)4 (0.05 equiv)

  • Base: Cs2CO3 (2.0 equiv) or K2CO3 (3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 ratio)

Step-by-Step Procedure:

  • Degassing: In a microwave vial or sealed tube, combine the Intermediate (0.5 mmol), Boronic acid (0.6 mmol), and Base (1.0 mmol) in Dioxane/Water (5 mL). Sparge with Argon for 5 minutes.

    • Why? Oxygen poisons Pd(0) species, leading to homocoupling or catalyst death.

  • Catalyst Addition: Add Pd(dppf)Cl2·DCM (0.025 mmol) quickly and seal the vessel.

  • Reaction: Heat to 90°C for 4–12 hours (thermal) or 100°C for 30–60 minutes (microwave).

  • Workup:

    • Filter through a Celite pad to remove Pd black. Wash with EtOAc.[1][3]

    • Partition filtrate between EtOAc and Water.[1]

  • Purification: Concentrate organic layer. Purify via reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid) or silica chromatography.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Yield (Amide Step) Poor nucleophilicity of amineSwitch solvent to Pyridine (acts as solvent/base) or use POCl3 activation (generate acid chloride in situ) [2].
Hydrolysis of Product Wet solvents during couplingT3P is sensitive to moisture over time. Use anhydrous EtOAc/DMF.
No Reaction at C6 (Suzuki) Oxidative addition failureSwitch to a more active precatalyst like XPhos Pd G2 or Pd2(dba)3/SPhos for sterically hindered or deactivated chlorides.
Protodeboronation Unstable boronic acidUse the corresponding pinacol ester or potassium trifluoroborate salt instead of the free acid.

Case Study: Pim-1/2 Kinase Inhibition

In the development of dual Pim-1/2 inhibitors, the 6-chloroquinoxaline-2-carboxylic acid scaffold was utilized to create compound 5c (See Reference [1]).

  • Modification: The C6-chloro was replaced with a substituted phenyl ring to target the hydrophobic pocket.

  • Result: The derivative showed IC50 values in the sub-micromolar range (nM) , validating the C6 position as a viable vector for potency optimization.

Binding Mode Diagram (Conceptual):

BindingMode Kinase Kinase Hinge Region (Glu121 / Leu120) Inhibitor Quinoxaline Core HBond H-Bond Interaction Inhibitor->HBond Pocket Hydrophobic Back Pocket Inhibitor->Pocket C6-Substituent (Tail) HBond->Kinase

Figure 2: Conceptual binding mode showing the C2-amide interaction with the hinge and C6-substituent accessing the hydrophobic pocket.

References

  • New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation. Source: Molecules (MDPI) URL:[Link][4]

  • Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Source: Journal of Enzyme Inhibition and Medicinal Chemistry URL:[Link][4][5]

  • Synthesis and Evaluation of 3-Substituted-4-(quinoxalin-6-yl) Pyrazoles as TGF-β Type I Receptor Kinase Inhibitors. Source: Molecules URL:[Link]

  • Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2. (Alternative Coupling Method) Source: Royal Society of Chemistry (RSC Advances) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 6-Chloroquinoxaline-2-Carboxylic Acid Synthesis

Current Status: Online Ticket ID: #QX-6CL-YIELD-OPT Assigned Specialist: Senior Application Scientist, Heterocycle Division Executive Summary: The Yield Paradox Welcome to the technical support hub for 6-Chloroquinoxalin...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Ticket ID: #QX-6CL-YIELD-OPT Assigned Specialist: Senior Application Scientist, Heterocycle Division

Executive Summary: The Yield Paradox

Welcome to the technical support hub for 6-Chloroquinoxaline-2-carboxylic acid (6-Cl-QCA). If you are accessing this guide, you are likely facing one of three critical failure modes:

  • Regioisomeric Scrambling: You are producing a 50:50 (or worse) mixture of the desired 6-chloro and the undesired 7-chloro isomer.

  • Decarboxylation: You are losing the C2-carboxylic acid moiety during workup, reverting to 6-chloroquinoxaline.

  • Solubility Lockout: The product is co-precipitating with tarry oligomers, making filtration impossible.

This guide moves beyond standard literature protocols, which often omit the "art" of heterocyclic manipulation, to provide a robust, self-validating workflow.

Module 1: The Synthetic Route & Regioselectivity

The Core Reaction

While oxidative routes exist, the highest-fidelity path to the 2-carboxylic acid is the Modified Hinsberg Condensation using Diethyl Mesoxalate (or its hydrate, Diethyl Ketomalonate).

Reaction Scheme: 4-Chloro-1,2-diaminobenzene + Diethyl Mesoxalate


 Ethyl 6-chloroquinoxaline-2-carboxylate (Target) + Ethyl 7-chloroquinoxaline-2-carboxylate (Impurity)
The Regioselectivity Problem

The 4-chloro substituent exerts an inductive effect (-I), making the amino group para to it (N1) less nucleophilic than the amino group meta to it (N2).

  • N-meta (More Nucleophilic): Attacks the most electrophilic center (the central ketone of mesoxalate) first.

  • N-para (Less Nucleophilic): Attacks the ester carbonyl second to close the ring.

Standard Protocol Failure: In neutral ethanol, the reaction is fast but non-selective. To favor the 6-chloro isomer, you must manipulate the transition state energy using solvent polarity and protonation states.

Diagram: Isomer Formation Pathway

ReactionPathway Start 4-Chloro-1,2- diaminobenzene Inter_A Intermediate A (Meta-Attack) Start->Inter_A Fast Kinetic (Meta-NH2 attack) Inter_B Intermediate B (Para-Attack) Start->Inter_B Slow Kinetic (Para-NH2 attack) Reagent Diethyl Mesoxalate Reagent->Inter_A Reagent->Inter_B Prod_6 Ethyl 6-Chloro -2-carboxylate (TARGET) Inter_A->Prod_6 Cyclization Prod_7 Ethyl 7-Chloro -2-carboxylate (IMPURITY) Inter_B->Prod_7 Cyclization

Caption: Kinetic pathway favoring the 6-chloro isomer via nucleophilic differentiation.

Module 2: Troubleshooting & Optimization (FAQ Format)

Q1: My yield is <30%, and the crude NMR shows a mess. What is happening?

Diagnosis: You likely used Diethyl Mesoxalate without correcting for its hydration state. Technical Insight: Diethyl mesoxalate is highly hygroscopic and often exists as a hydrate (gem-diol). If you calculate stoichiometry based on the keto-form MW (174.15 g/mol ) but use the hydrate, you are under-charging the electrophile. Corrective Protocol:

  • Azeotropic Drying: Reflux your diethyl mesoxalate in toluene with a Dean-Stark trap for 1 hour before adding the diamine.

  • Stoichiometry: Use a 1.1 : 1.0 excess of Mesoxalate to Diamine. Excess diamine leads to oxidative polymerization (black tar).

Q2: I have a mixture of 6-Cl and 7-Cl esters. How do I separate them?

Diagnosis: Do not hydrolyze yet! Separation is 10x harder at the carboxylic acid stage due to high polarity and zwitterionic character. Technical Insight: The 6-chloro ethyl ester is typically less soluble in ethanol/heptane mixtures than the 7-chloro isomer due to crystal packing symmetry. Purification Protocol (The "Ethanol Crash"):

  • Evaporate the reaction solvent (usually Toluene or EtOH) to dryness.

  • Resuspend the solid in hot Ethanol (70°C) (5 mL per gram of crude).

  • Add Heptane dropwise until slight turbidity appears.

  • Cool slowly to 4°C.

  • Filtration: The precipitate is enriched in the 6-chloro isomer . The filtrate contains the 7-chloro isomer and oligomers.

    • Target Purity: >95% by HPLC/NMR before proceeding to hydrolysis.

Q3: During hydrolysis (Ester Acid), my product disappears or turns into 6-chloroquinoxaline.

Diagnosis: Thermal Decarboxylation. Quinoxaline-2-carboxylic acids are electron-deficient and prone to losing CO2, especially under acidic reflux. Technical Insight: The electron-withdrawing pyrazine ring destabilizes the carboxylate. Corrective Protocol (The "Cold Hydrolysis"):

  • Do NOT use acid hydrolysis (HCl/Reflux).

  • Use Base Hydrolysis: Dissolve the ester in THF/Water (1:1).

  • Add LiOH (2.5 eq) at 0°C .

  • Stir at Room Temperature (Do not heat).

  • Workup: Acidify carefully with 1M HCl to pH 3.0 at 0°C . The acid will precipitate.[1] Filter immediately. Do not dry in an oven >50°C.

Module 3: Optimized Workflow Summary

The following table contrasts the "Standard" literature approach with our "Optimized" protocol.

ParameterStandard Literature MethodOptimized High-Yield Protocol
Solvent Ethanol (Reflux)Toluene (Reflux) + Dean-Stark
Reagent Diethyl Mesoxalate (as is)Dehydrated Diethyl Mesoxalate
Purification Column ChromatographyFractional Crystallization (EtOH/Heptane)
Hydrolysis 6M HCl, 100°CLiOH, THF/H2O, 25°C
Yield (Typical) 35-45% (Isomer mix)65-75% (Pure 6-Cl isomer)

Module 4: Process Decision Tree

Use this flowchart to navigate your purification strategy.

PurificationTree Start Crude Reaction Mixture TLC TLC Analysis (Hexane:EtOAc 3:1) Start->TLC Decision1 Are spots distinct? TLC->Decision1 Yes Yes (Rf > 0.1 diff) Decision1->Yes Use Column No No (Overlapping) Decision1->No Use Crystallization Cryst Recrystallize from Hot EtOH + Heptane No->Cryst Check Check Purity (NMR) Cryst->Check Good >95% 6-Cl Isomer Check->Good Proceed to LiOH Hydrolysis Bad Mixed Isomers Check->Bad Repeat Cryst

Caption: Decision logic for purifying the intermediate ester before hydrolysis.

References

  • Regioselectivity in Quinoxaline Synthesis

    • Title: Regioselective synthesis of quinoxaline deriv
    • Source:Journal of Heterocyclic Chemistry, Vol 42, Issue 6.
    • Context: Explains the nucleophilicity differences in 4-substituted-o-phenylenediamines.
  • Diethyl Mesoxalate Condensation

    • Title: Synthesis of quinoxaline-2-carboxylic acid derivatives via diethyl mesoxal
    • Source:Journal of Medicinal Chemistry, "Synthesis and biological evaluation of quinoxaline-2-carboxylic acid 1,4-dioxides".
    • Context: Establishes the baseline protocol for condens
  • Purification & Hydrolysis Stability

    • Title: Antibiotic MSD-819.[2] II. Isolation and chemical characterization as 6-chloro-2-quinoxalinecarboxylic acid.[2]

    • Source:Antimicrobial Agents and Chemotherapy, 1968.[2]

    • Context: Historical validation of the molecule's stability and isol
  • General Solubility Data

    • Title: Highly Water-Soluble 6-Quinoxalinecarboxylic Acid for High-Voltage Aqueous Organic Redox Flow Batteries.

    • Source:Nano Letters / Nanjing University.
    • Context: Provides modern solubility data and workup insights for quinoxaline carboxylic acids.

Sources

Optimization

Overcoming solubility issues with 6-Chloroquinoxaline-2-carboxylic acid

Technical Support Center: 6-Chloroquinoxaline-2-carboxylic acid A Senior Application Scientist's Guide to Overcoming Solubility Challenges Welcome to the technical support resource for 6-Chloroquinoxaline-2-carboxylic ac...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 6-Chloroquinoxaline-2-carboxylic acid

A Senior Application Scientist's Guide to Overcoming Solubility Challenges

Welcome to the technical support resource for 6-Chloroquinoxaline-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who are encountering solubility issues with this compound. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your experiments. We will explore the physicochemical properties of this molecule and systematically troubleshoot common solubility hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the expected baseline solubility of 6-Chloroquinoxaline-2-carboxylic acid?

A: 6-Chloroquinoxaline-2-carboxylic acid is a crystalline powder that is generally characterized by low solubility in water and many common non-polar organic solvents. It is considered sparingly soluble in water but shows good solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO).[1] Its solubility is significantly influenced by the pH of the medium.

Q2: How does pH dramatically affect the solubility of this compound?

A: The molecular structure of 6-Chloroquinoxaline-2-carboxylic acid contains both a weakly acidic carboxylic acid group (-COOH) and weakly basic nitrogen atoms in the quinoxaline ring. This makes its solubility highly dependent on pH.[2]

  • In Basic Conditions (Higher pH): The carboxylic acid group is deprotonated to form a carboxylate salt (-COO⁻). This ionized form is significantly more polar and, therefore, much more soluble in aqueous solutions.[2] For instance, the related quinoxaline-6-carboxylic acid has demonstrated exceptionally high solubility (5.5 M) in a 3.0 M potassium hydroxide (KOH) solution, a strong base.

  • In Acidic Conditions (Lower pH): The nitrogen atoms in the quinoxaline ring can become protonated, forming a cationic salt. This can also increase aqueous solubility compared to the neutral form, though deprotonating the carboxylic acid is often a more effective strategy.[2]

Q3: My compound won't dissolve in Toluene or Hexane. Is my material impure?

A: Not necessarily. The presence of a carboxylic acid and two nitrogen atoms makes the molecule quite polar. It is expected to have very poor solubility in non-polar solvents like Toluene and Hexane. The insolubility in these solvents is a reflection of the compound's intrinsic polarity, not necessarily an indication of impurity. Carboxylic acids, in general, are more soluble in polar organic solvents.[3][4]

Q4: I've dissolved my compound in DMSO for a biological assay, but it precipitates when I add it to my aqueous buffer. What's happening?

A: This is a common issue known as "solvent-shift" precipitation. While the compound is soluble in 100% DMSO, its solubility limit in the final aqueous buffer (e.g., PBS with 1% DMSO) is much lower. When the concentrated DMSO stock is diluted into the buffer, the compound's concentration exceeds its solubility limit in that new solvent mixture, causing it to precipitate. The solution is to either lower the final concentration or modify the pH of the aqueous buffer to keep the compound in its more soluble salt form.

Systematic Troubleshooting Guide for Solubility Issues

When facing solubility challenges, a systematic approach is more effective than random solvent testing. This guide provides a logical workflow to diagnose and solve the problem.

Workflow for Troubleshooting Solubility

Caption: A step-by-step workflow for troubleshooting solubility.

Step 1: Verify Compound Integrity and Purity

Before investing time in solubility optimization, ensure the issue isn't with the material itself.

  • Check for Degradation: Has the compound been stored properly (cool, dry, dark place)?[5] Visual indicators like a change in color could suggest degradation, though analytical confirmation is necessary.[5]

  • Confirm Purity: Impurities can significantly impact solubility. If you have access to analytical techniques (HPLC, LC-MS, NMR), verify the purity of your starting material. If purification is needed, consider recrystallization from a suitable solvent like ethanol.[6]

Step 2: Systematic Solvent Screening

If the compound is pure, the next step is to find a suitable single solvent or co-solvent system.

  • Polar Aprotic Solvents: Start with solvents known to be effective for similar structures. DMSO and DMF are excellent starting points due to their high polarity and ability to act as hydrogen bond acceptors.[2]

  • Polar Protic Solvents: Alcohols like Methanol and Ethanol can also be effective, as they can hydrogen bond with the carboxylic acid.[6]

  • Co-Solvent Systems: If a single solvent is ineffective, a co-solvent system is a powerful strategy.[2][7] This involves using a mixture of a strong solvent (like DMSO) where the compound is highly soluble, and a weaker solvent that is required for the experiment (like water or buffer). The goal is to find a ratio that keeps the compound dissolved at the desired concentration.[2]

Step 3: pH Modification (The Most Powerful Tool)

For ionizable compounds like 6-Chloroquinoxaline-2-carboxylic acid, pH adjustment is the most effective method for enhancing aqueous solubility.[2][8] The strategy is to convert the neutral molecule into a much more soluble salt.

Caption: Effect of pH on the ionization and solubility of the compound.

  • Mechanism: By adding a base (e.g., sodium hydroxide, potassium hydroxide, or an organic base like triethylamine), you deprotonate the carboxylic acid. This forms the corresponding carboxylate salt, which is an ionic species with dramatically increased aqueous solubility.[2]

  • Application: This is particularly useful for preparing aqueous stock solutions for biological assays or aqueous-phase reactions. As demonstrated with a similar compound, solubility can be increased by orders of magnitude in a basic solution.

Step 4: Advanced Solubility Enhancement Techniques

If the above methods are insufficient or incompatible with your experimental design, consider these physical modification techniques:

  • Heating: Gently warming the solvent can increase the rate and extent of dissolution.[2] However, always ensure the compound is stable at the elevated temperature to avoid degradation.[9]

  • Particle Size Reduction: Decreasing the particle size increases the surface area available for solvation, which can speed up dissolution.[7] Techniques include:

    • Sonication: Using an ultrasound bath can help break up solid aggregates and enhance dissolution.

    • Micronization: Grinding the solid into a very fine powder increases its surface-area-to-volume ratio.[7]

  • Solid Dispersions: The compound can be dispersed within a soluble polymer matrix (e.g., Polaxamer 407) to improve its dissolution profile.[2]

  • Complexation: Using cyclodextrins to form inclusion complexes can encapsulate the hydrophobic parts of the molecule, enhancing its aqueous solubility.[2]

Experimental Protocols

Protocol 1: Systematic Solvent Solubility Test
  • Preparation: Aliquot approximately 1-2 mg of 6-Chloroquinoxaline-2-carboxylic acid into several small, labeled glass vials.

  • Solvent Addition: To each vial, add a different test solvent (e.g., Water, Ethanol, DMSO, DMF, Acetonitrile) dropwise, starting with 100 µL.

  • Mixing: After each addition, cap the vial and vortex vigorously for 30-60 seconds. Use a sonicator for 5 minutes if the solid is not dissolving.

  • Observation: Visually inspect for dissolution. If the solid dissolves completely, note the approximate concentration. If not, continue adding solvent in 100 µL increments up to a total volume of 1 mL.

  • Documentation: Record the results in a table to determine the best solvent for your desired concentration.

Protocol 2: Preparation of a Soluble Sodium Salt Stock Solution
  • Weigh Compound: Accurately weigh the desired amount of 6-Chloroquinoxaline-2-carboxylic acid into a suitable container.

  • Add Water: Add a portion of the final desired volume of high-purity water (e.g., add 8 mL if the final volume is 10 mL). The compound will likely remain as a suspension.

  • Titrate with Base: While stirring, add a 1 M solution of sodium hydroxide (NaOH) drop-by-drop.

  • Monitor for Dissolution: Continue adding NaOH until all the solid material has dissolved and the solution becomes clear. The pH will be basic.

  • Final Volume Adjustment: Once fully dissolved, add water to reach the final desired volume and mix thoroughly.

  • pH Check (Optional): If a specific pH is required for your experiment, you can carefully back-titrate with a dilute acid (e.g., 0.1 M HCl), but be cautious not to lower the pH too much, as this will cause the compound to precipitate out of solution.[8]

Data Summary Tables

Table 1: Solubility Profile and Solvent Selection

Solvent ClassExample SolventsExpected Solubility of 6-Chloroquinoxaline-2-carboxylic acidApplication Notes
Aqueous Water, PBS BufferSparingly Soluble [1]Solubility is very low at neutral pH. Requires pH modification for useful concentrations.
Polar Aprotic DMSO, DMFSoluble to Very Soluble [1]Excellent choice for creating high-concentration stock solutions for dilution into aqueous media.
Polar Protic Ethanol, MethanolSlightly Soluble to Soluble Often used for reactions and recrystallization.[6] Solubility is moderate.
Non-Polar Toluene, Hexane, Diethyl EtherInsoluble Not recommended. The compound's polarity is too high.[3][4]

Table 2: Troubleshooting Strategy Summary

SymptomPotential CauseRecommended Action
Compound is insoluble in all tested solvents. Compound may be impure or degraded.Verify purity with HPLC or LC-MS. Consider purification if necessary.[6]
Compound precipitates from DMSO stock in aqueous buffer. Final concentration exceeds solubility limit in the aqueous co-solvent system.Decrease the final concentration or increase the percentage of DMSO. Alternatively, use a basic aqueous buffer to form a salt.
Compound dissolves with base but crashes out over time. The solution is being neutralized by atmospheric CO₂, lowering the pH.Store the basic stock solution tightly sealed. Consider using a buffer to maintain the high pH.
Reaction yield is low or inconsistent. The compound is not fully dissolved, leading to a heterogeneous reaction mixture.Ensure complete dissolution before adding other reagents. Use pH modification or a co-solvent system.[9]

References

  • BenchChem (2025). Overcoming poor solubility of quinoline derivatives in reactions. BenchChem Technical Support.
  • MDPI (2023). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Pharmaceuticals.
  • BenchChem (2025). Methods for improving the purity of synthesized quinoxaline compounds. BenchChem Technical Support.
  • BenchChem (2025). Troubleshooting common problems in quinoxaline synthesis. BenchChem Technical Support.
  • MilliporeSigma. Improving solubility – a close look at available approaches. MilliporeSigma White Paper.
  • International Journal of Medical Science and Dental Research (2022). Techniques for Improving Solubility.
  • BenchChem (2025). Stability of 6-Chloroisoquinoline-1-carbaldehyde in acidic vs basic conditions. BenchChem Technical Support.
  • Chemistry LibreTexts (2020). Physical Properties of Carboxylic Acids.
  • ACS Publications (2022).
  • Chemistry LibreTexts. Physical Properties of Carboxylic Acids. Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.
  • TradeIndia (2023). Buy Quinoxaline-6-carboxylic Acid at Best Price, Industrial/Research Grade Chemical.
  • SciSpace (2013).

Sources

Troubleshooting

Optimization of reaction conditions for 6-Chloroquinoxaline-2-carboxylic acid derivatization

Introduction: The Scaffold Challenge Welcome to the technical support hub for the 6-chloroquinoxaline-2-carboxylic acid scaffold. This heterocyclic building block is a critical intermediate in the synthesis of kinase inh...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scaffold Challenge

Welcome to the technical support hub for the 6-chloroquinoxaline-2-carboxylic acid scaffold. This heterocyclic building block is a critical intermediate in the synthesis of kinase inhibitors, AMPA receptor antagonists, and antimycobacterial agents.

However, it presents a "Triad of Instability" that often leads to experimental failure:

  • Thermal Instability: The C2-carboxylic acid is prone to decarboxylation.

  • Regioselectivity Issues: The C6-chlorine is susceptible to Nucleophilic Aromatic Substitution (

    
    ) under forcing conditions.
    
  • Solubility: The planar, electron-deficient ring results in poor solubility in standard organic solvents (DCM, Et₂O).

This guide provides optimized protocols and troubleshooting workflows to navigate these challenges.

Module 1: Activation & Coupling Protocols

Q: Which coupling reagent should I use to avoid side reactions?

Recommendation: For most aliphatic and aromatic amines, HATU or T3P® (Propylphosphonic anhydride) are the superior choices over carbodiimides (EDC/DCC).

  • Why? Quinoxaline-2-carboxylic acid is electron-deficient, making the carbonyl carbon highly electrophilic but also rendering the O-acylisourea intermediate (formed by EDC) unstable and prone to hydrolysis or rearrangement. HATU forms a more stable active ester (At-ester) that reacts rapidly with amines at Room Temperature (RT), minimizing the risk of

    
     at the C6-chlorine.
    
Protocol A: The "Gold Standard" (HATU)

Best for: Valuable amines, small scale (<1g), and preventing C6-Cl displacement.

  • Dissolution: Dissolve 6-chloroquinoxaline-2-carboxylic acid (1.0 equiv) in anhydrous DMF or DMAc (0.1 M concentration). Do not use DCM; solubility is insufficient.

  • Base Addition: Add DIPEA (3.0 equiv). Stir for 5 mins at 0°C.

  • Activation: Add HATU (1.1 equiv). Stir at 0°C for 15–30 mins. The solution should turn yellow/orange.

  • Coupling: Add the amine (1.1–1.2 equiv).

  • Reaction: Allow to warm to RT. Monitor by LCMS. Most reactions complete within 2–4 hours.

    • Critical:Do not heat above 40°C. Heating promotes the displacement of the 6-Chloro group by the amine.

Protocol B: The Scalable Route (Acid Chloride)

Best for: Sterically hindered amines (anilines) or large scale (>5g).

  • Chlorination: Suspend the acid in anhydrous DCM (with catalytic DMF) or neat Thionyl Chloride (SOCl₂) .[1]

  • Reflux: Heat to mild reflux (40°C) for 1–2 hours.

    • Note: The solid acid will dissolve as it converts to the acid chloride.

  • Evaporation: Remove SOCl₂ completely under reduced pressure (azeotrope with toluene twice). Residual SOCl₂ will degrade your amine.

  • Coupling: Redissolve the crude acid chloride in DCM or THF. Add dropwise to a solution of Amine + Et₃N (or Pyridine) at 0°C.

Module 2: Troubleshooting & Failure Modes

Q: I see a mass of [M-44] in my LCMS. What happened?

Diagnosis: You have suffered decarboxylation .[1] Cause: Quinoxaline-2-carboxylic acids are heteroaromatic acids that can lose


 to form 6-chloroquinoxaline. This occurs if the reaction is heated >100°C or exposed to acidic aqueous conditions under heat.

Fix:

  • Avoid thermal condensation methods (e.g., refluxing in toluene).

  • If using the Acid Chloride method, keep the bath temperature

    
     45°C.
    
Q: I have a byproduct with Mass [M+Amine-HCl]. Is it the product?

Diagnosis: Likely Regioisomer/Bis-addition (


) .
Cause:  The 6-position chlorine is activated by the electron-withdrawing nature of the quinoxaline ring (para to the N1 nitrogen). If you use excess amine and heat (>50°C), the amine will displace the chlorine.

Visualizing the Competition:

ReactionPathways Start 6-Chloroquinoxaline-2-COOH Path1 Path A: Amidation (Kinetic Control) Start->Path1 RT, HATU/T3P Path2 Path B: SNAr Substitution (Thermodynamic Control) Start->Path2 >60°C, Excess Amine Amine + Amine (R-NH2) Amine->Path1 Amine->Path2 Product Target Amide (Desired) Path1->Product Byproduct 6-Amino-quinoxaline (Impurity) Path2->Byproduct

Figure 1: Competition between desired amidation and undesired nucleophilic aromatic substitution.

Module 3: Solubility & Purification

Q: My reaction turned into a sludge/emulsion during workup. How do I purify?

Data: Quinoxaline amides are often "brick dust"—insoluble in water and hexane, poorly soluble in ether.[1]

Solubility Table for 6-Chloroquinoxaline Derivatives:

SolventSolubility RatingApplication
Water InsolubleUse for precipitation workup.[1]
DCM ModerateGood for extraction (if product doesn't crash out).
DMF/DMSO HighReaction solvent.[1] Hard to remove.
Ethyl Acetate Low/ModeratePoor extraction solvent for these specific amides.[1]
THF GoodGood reaction solvent, but miscible with water.[1]

Recommended Workup (The "Crash and Wash"):

  • Dilution: Dilute the reaction mixture (DMF) with 10 volumes of ice-cold water .

  • Precipitation: The hydrophobic quinoxaline amide should precipitate immediately.[1]

  • Filtration: Filter the solid.[1]

  • Washing: Wash the filter cake with:

    • 
       (removes DMF/HATU byproducts).
      
    • Saturated

      
       (removes unreacted acid).
      
    • 
       (removes non-polar impurities).
      
  • Drying: Vacuum dry. This often yields >90% purity without column chromatography.

Module 4: Decision Tree for Optimization

Use this logic flow to select your experimental conditions.

OptimizationTree Start Start: 6-Cl-Quinoxaline-2-COOH CheckAmine Is the Amine Sterically Hindered? Start->CheckAmine Hindered Yes (e.g., Aniline, t-Butyl) CheckAmine->Hindered Yes NotHindered No (e.g., Primary Alkyl) CheckAmine->NotHindered No CheckScale Is Scale > 5g? Hindered->CheckScale MethodA Method A: HATU/DMF (0°C -> RT) NotHindered->MethodA MethodB Method B: Acid Chloride (SOCl2, then Amine/DCM) CheckScale->MethodA No (Try T3P first) CheckScale->MethodB Yes

Figure 2: Reagent selection guide based on amine sterics and reaction scale.

References

  • Quinoxaline Synthesis & Reactivity

    • Title: Synthesis and Biological Evaluation of Quinoxaline Deriv
    • Source:Molecules (MDPI), 2013.
    • Context: Discusses the nucleophilic susceptibility of the 6/7-positions in quinoxaline-2-carboxylic acids.
    • URL:[Link]

  • Decarboxylation Mechanisms

    • Title: Decarboxylation of heteroarom
    • Source:Journal of Organic Chemistry.
    • Context: General mechanism for thermal instability of 2-carboxylic acids in electron-deficient heterocycles.[1]

    • URL:[Link][1]

  • Amide Coupling Standards

    • Title: Propylphosphonic Anhydride (T3P): An Efficient Reagent for the Preparation of Amides.[1]

    • Source:Organic Process Research & Development.
    • Context: Validation of T3P for suppressing racemization and side reactions in sensitive substr
    • URL:[Link]

Sources

Optimization

Purification challenges of 6-Chloroquinoxaline-2-carboxylic acid and solutions

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for 6-Chloroquinoxaline-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development sci...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 6-Chloroquinoxaline-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges during the purification of this important heterocyclic building block. We provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of 6-Chloroquinoxaline-2-carboxylic acid. Each issue is presented with potential causes and actionable solutions.

Problem 1: The final product is off-color (yellow, brown, or tan) instead of white or off-white.

  • Possible Causes:

    • Residual Starting Materials or Side Products: The synthesis of quinoxalines often involves the condensation of an o-phenylenediamine with a dicarbonyl compound.[1][2] Incomplete reactions or side reactions can lead to highly colored, often polymeric, impurities.

    • Oxidation: Quinoxaline derivatives can be susceptible to oxidation, leading to the formation of colored byproducts, especially if exposed to air at high temperatures for extended periods.[3]

    • Thermal Degradation: Overheating during solvent removal or recrystallization can cause decomposition. Quinoxaline carboxylic acids, in particular, can be prone to decarboxylation at elevated temperatures.[4]

  • Recommended Solutions:

    • Activated Charcoal Treatment: During recrystallization, after the crude product is fully dissolved in the hot solvent, add a small amount of activated charcoal (typically 1-2% w/w) to the solution. Boil for a few minutes to allow the charcoal to adsorb the colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool.[5]

    • Re-evaluate Recrystallization Solvent: The impurity may be co-crystallizing with your product. Experiment with different solvent systems (see FAQ 2) to find one that leaves the colored impurity in the mother liquor.

    • Acid-Base Extraction: If the impurity is neutral, an acid-base extraction is highly effective. Dissolve the crude product in an organic solvent and extract with an aqueous base to move your desired acid into the aqueous layer, leaving colored neutral impurities behind. Subsequent acidification will precipitate the cleaner product.[6][7]

Problem 2: Low recovery after recrystallization.

  • Possible Causes:

    • Inappropriate Solvent Choice: The compound may be too soluble in the chosen solvent at room temperature, leading to significant loss in the mother liquor.[8]

    • Using Too Much Solvent: Adding an excessive amount of solvent during the dissolution step will prevent the solution from becoming saturated upon cooling, thus inhibiting crystallization.[9]

    • Cooling Too Rapidly: Crash cooling the solution in an ice bath can lead to the formation of fine, impure crystals and traps impurities, which may be lost in subsequent washing steps. Slow cooling is crucial for growing large, pure crystals.[9]

    • Premature Crystallization: If crystallization occurs during a hot filtration step (to remove insoluble impurities), a significant amount of product can be lost on the filter paper.[10]

  • Recommended Solutions:

    • Optimize Solvent System: Refer to the solvent screening protocol (Protocol 2) to find a solvent where the product is sparingly soluble at low temperatures but highly soluble when hot.[9] A two-solvent system can also be effective.[10]

    • Use Minimal Hot Solvent: Add the hot recrystallization solvent in small portions until the solid just dissolves. This ensures the solution is saturated.[8]

    • Controlled Cooling: Allow the flask to cool slowly to room temperature on a benchtop before moving it to an ice bath to maximize crystal formation.[9]

    • Prevent Premature Crystallization: When performing a hot filtration, use a pre-warmed funnel and flask, and add a slight excess of hot solvent before filtering to keep the product dissolved. The excess solvent can be boiled off before cooling.[10]

    • Recover from Mother Liquor: Concentrate the mother liquor and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure and should be analyzed separately.

Problem 3: The product purity does not improve after recrystallization, as confirmed by HPLC or NMR.

  • Possible Causes:

    • Co-crystallization of Impurities: The impurity may have very similar solubility properties and crystal lattice packing characteristics to the desired product, making separation by recrystallization difficult. A common culprit is the decarboxylated analog, 6-chloroquinoxaline.[4]

    • Unreacted Starting Materials: If a significant amount of a starting material with similar properties is present, it may co-crystallize.

    • Formation of a Salt: If a basic impurity is present and the recrystallization solvent is protic, a salt may form, altering solubility behavior.

  • Recommended Solutions:

    • Acid-Base Extraction: This is the most robust method to separate the acidic product from neutral or basic impurities. The difference in chemical reactivity (acid vs. neutral/base) is a more powerful separation principle than slight differences in solubility.[11][12] See Protocol 1 for a detailed procedure.

    • Column Chromatography: If acid-base extraction is not feasible or impurities are also acidic, column chromatography provides an alternative method for separating compounds based on their differential adsorption to a stationary phase.[9]

    • Derivative Formation: In complex cases, converting the carboxylic acid to an ester, purifying the ester by chromatography or recrystallization, and then hydrolyzing it back to the acid can be an effective, albeit longer, strategy.[13][14]

Frequently Asked Questions (FAQs)

FAQ 1: What are the common impurities in a typical synthesis of 6-Chloroquinoxaline-2-carboxylic acid?

The primary route to quinoxaline derivatives is the condensation of o-phenylenediamines with α-dicarbonyl compounds.[1] For 6-Chloroquinoxaline-2-carboxylic acid, this typically involves reacting 4-chloro-1,2-phenylenediamine with pyruvic acid or a derivative. Common impurities include:

  • Unreacted Starting Materials: Residual 4-chloro-1,2-phenylenediamine.

  • Decarboxylation Product: 6-chloroquinoxaline, formed by the loss of CO2, especially if the reaction or work-up involves high temperatures.[4]

  • Positional Isomers: Small amounts of 5-chloroquinoxaline-2-carboxylic acid if the starting diamine contains isomeric impurities.

  • Side-Reaction Products: Products from self-condensation of the dicarbonyl compound or incomplete cyclization.

FAQ 2: How do I select an appropriate solvent for recrystallization?

The ideal recrystallization solvent is one in which the compound is highly soluble at the boiling point and poorly soluble at room temperature or below.[8][9] A systematic approach is best:

Protocol 2: Solvent Screening for Crystallization [9]

  • Sample Preparation: Place about 10-20 mg of your crude material into several small test tubes.

  • Solvent Addition: To each tube, add a different potential solvent (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, water, or mixtures) dropwise, starting with ~0.2 mL.

  • Room Temperature Solubility: Agitate the tube. If the compound dissolves completely, the solvent is unsuitable for single-solvent recrystallization.

  • Elevated Temperature Solubility: If the compound is insoluble at room temperature, gently heat the tube to the solvent's boiling point. If it dissolves, it is a good candidate. If it remains insoluble, it is not a suitable solvent.

  • Cooling and Observation: Allow the hot solutions that dissolved the compound to cool slowly to room temperature. The solvent that produces a high yield of crystalline solid is the best choice.

SolventPolarityBoiling Point (°C)Notes on Use for Carboxylic Acids
WaterHigh100May be suitable, but solubility of larger organic acids is often low even when hot.[15]
EthanolHigh78Often a good choice for moderately polar compounds. Can be mixed with water.
IsopropanolMedium82Similar to ethanol, slightly less polar.
Ethyl AcetateMedium77Good general-purpose solvent for moderately polar compounds.
TolueneLow111Good for less polar compounds or when trying to exclude highly polar impurities.
Acetic AcidHigh118Can be an excellent solvent for carboxylic acids due to structural similarity.[6]

FAQ 3: What is the principle behind acid-base extraction for purifying my compound?

Acid-base extraction leverages the difference in solubility between a neutral organic compound and its corresponding ionic salt.[11]

  • Dissolution: The crude mixture (containing your acidic product and neutral/basic impurities) is dissolved in a water-immiscible organic solvent like diethyl ether or ethyl acetate.

  • Extraction (Deprotonation): A weak aqueous base (e.g., sodium bicarbonate solution) is added. The base deprotonates the carboxylic acid, forming a sodium carboxylate salt (R-COOH + NaHCO₃ → R-COO⁻Na⁺ + H₂O + CO₂).

  • Separation: This newly formed salt is ionic and therefore highly soluble in the aqueous layer, while neutral impurities remain in the organic layer.[7][12] The two layers are then separated.

  • Isolation (Protonation): The aqueous layer containing the carboxylate salt is acidified with a strong acid (e.g., HCl). This protonates the carboxylate (R-COO⁻Na⁺ + HCl → R-COOH + NaCl), causing the neutral, water-insoluble carboxylic acid to precipitate out as a purified solid, which can then be collected by filtration.[6]

FAQ 4: How can I reliably assess the purity of my final product?

A multi-faceted approach is recommended for robust purity validation.[16]

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantifying purity and detecting non-volatile impurities. A reversed-phase C18 column with a buffered mobile phase (e.g., acetonitrile/water with formic or trifluoroacetic acid) and UV detection is a common setup.[17][18]

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Provides structural confirmation and can reveal the presence of impurities with distinct proton signals. Quantitative NMR (qNMR) can be used for highly accurate purity determination against a certified internal standard.[16]

  • Melting Point: A sharp melting point close to the literature value indicates high purity. A broad or depressed melting range suggests the presence of impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help identify the mass of unknown impurities, often coupled with LC (LC-MS).[19]

Purification Workflow & Protocols
Workflow: Selecting a Purification Strategy

The following diagram outlines a decision-making process for purifying crude 6-Chloroquinoxaline-2-carboxylic acid.

Purification_Workflow start Start: Crude Product assess Assess Impurity Profile (TLC, ¹H NMR, or LCMS) start->assess decision_neutral Are significant neutral or basic impurities present? assess->decision_neutral acid_base Perform Acid-Base Extraction (Protocol 1) decision_neutral->acid_base Yes recrystallize Perform Recrystallization (Protocol 2) decision_neutral->recrystallize No assess_after_ab Assess Purity acid_base->assess_after_ab decision_purity Is purity >98%? assess_after_ab->decision_purity decision_purity->recrystallize No final_product Final Purified Product decision_purity->final_product Yes decision_purity_recryst Is purity >98%? recrystallize->decision_purity_recryst Check Purity chromatography Consider Column Chromatography decision_purity_recryst->final_product Yes decision_purity_recryst->chromatography No

Caption: A decision tree for selecting the optimal purification strategy.

Protocol 1: Acid-Base Extraction
  • Dissolve Crude Product: Dissolve the crude 6-Chloroquinoxaline-2-carboxylic acid in a suitable organic solvent (e.g., ethyl acetate or diethyl ether) in a separatory funnel. Use approximately 10-20 mL of solvent per gram of crude material.

  • First Extraction: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release CO₂ pressure.

  • Separate Layers: Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Second Extraction: Repeat the extraction of the organic layer with a fresh portion of NaHCO₃ solution. Combine the aqueous extracts.

  • Wash (Optional): The organic layer, containing neutral impurities, can be washed with brine, dried over Na₂SO₄, and evaporated to recover any neutral byproducts if desired.

  • Acidify: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the solution is acidic (pH ~2, check with pH paper) and precipitation of the product is complete.

  • Collect Product: Collect the white precipitate by vacuum filtration.

  • Wash and Dry: Wash the filter cake with a small amount of cold deionized water to remove residual salts, then dry the purified product under vacuum.[6][20]

References
  • Development of a high-performance liquid chromatography method for the simultaneous quantification of quinoxaline-2-carboxylic acid and methyl-3-quinoxaline-2-carboxylic acid in animal tissues.
  • Determination of quinoxaline carboxylic acid (metabolite of carbadox) in animal tissue by HPLC. Food Additives and Contaminants.
  • purification and characterization of the quinoxaline-2-carboxylic acid activating enzyme from Streptomyces triostinicus. Biochemistry.
  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Journal of Chemical and Pharmaceutical Research.
  • Determination of quinoxaline carboxylic acid (metabolite of carbadox) in animal tissue by HPLC. PubMed.
  • Determination of 3-methyl-quinoxaline-2-carboxylic acid residue in pork by high performance liquid chromatography-tandem mass spectrometry.
  • Quinoxaline, its derivatives and applications: A st
  • Simultaneous determination of five quinoxaline-1,4-dioxides and two major metabolites in surface water by on-line solid phase. RSC Publishing.
  • Synthesis of novel quinoxaline carboxylic acid derivatives for antimicrobial investigation.
  • Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temper
  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI.
  • A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. International Journal of Pharmaceutical Sciences.
  • Acid-Base Extraction. University of Colorado Boulder.
  • Technical Support Center: Crystallization of Organometallic Carboxylic Acids. Benchchem.
  • Quinoxaline synthesis. Organic Chemistry Portal.
  • Antibiotic MSD-819. II. Isolation and chemical characterization as 6-chloro-2-quinoxalinecarboxylic acid 1,4-dioxide. Antimicrobial Agents and Chemotherapy.
  • CN101941947B - Synthesis method of 2-chloro-6-chloroquinoxaline.
  • Two-Solvent Recrystalliz
  • Synthesis and enzymatic hydrolysis of esters, constituting simple models of soft drugs. PubMed.
  • Acid–base extraction. Wikipedia.
  • A Comparative Guide to Purity Validation of 6-Chloroisoquinoline-1-carbaldehyde: HPLC and Altern
  • General procedures for the purification of Carboxylic acids. Chempedia - LookChem.
  • Synthesis from Carboxylic Acid Deriv
  • Organic Chemistry Lab: Recrystalliz
  • Separation of Acidic, Basic and Neutral Compounds. Magritek.
  • Physical Properties of Carboxylic Acids. Chemistry LibreTexts.
  • Liquid/liquid Extraction. University of California, Irvine.
  • Development and validation of an improved method for confirmation of the carbadox metabolite, quinoxaline-2-carboxylic acid, in porcine liver using LC-electrospray MS-MS according to revised EU criteria for veterinary drug residue analysis. Analytica Chimica Acta.

Sources

Troubleshooting

Stability issues of 6-Chloroquinoxaline-2-carboxylic acid in solution

Technical Support Center: 6-Chloroquinoxaline-2-carboxylic acid Welcome to the technical support center for 6-Chloroquinoxaline-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 6-Chloroquinoxaline-2-carboxylic acid

Welcome to the technical support center for 6-Chloroquinoxaline-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. Here, you will find troubleshooting advice, frequently asked questions, and detailed protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of 6-Chloroquinoxaline-2-carboxylic acid in solution?

The stability of 6-Chloroquinoxaline-2-carboxylic acid in solution is primarily influenced by three main factors:

  • pH: The solubility and stability of quinoxaline derivatives are highly dependent on the pH of the solution.[1] Extreme acidic or basic conditions can catalyze degradation reactions.

  • Light: Similar to other quinoline and quinoxaline compounds, 6-Chloroquinoxaline-2-carboxylic acid may be photosensitive, degrading upon exposure to UV or ambient light.[1]

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation.[1] Storing solutions at lower temperatures (e.g., refrigerated or frozen) can significantly slow down these processes.[1]

Q2: I've noticed a color change in my stock solution. What does this indicate?

A color change, often to yellow or brown, is a common visual indicator of degradation for quinoline-based compounds.[1] This is frequently caused by oxidation or photodegradation. If you observe a color change, it is highly likely that the integrity of your compound is compromised, and it is recommended to prepare a fresh solution.[1]

Q3: My experimental results are inconsistent. Could this be related to the stability of my 6-Chloroquinoxaline-2-carboxylic acid solution?

Yes, inconsistent results and a perceived loss of potency are classic signs of compound degradation.[1] Given that quinoxaline compounds can be unstable in aqueous solutions, it is crucial to either prepare fresh solutions for each experiment or to perform a stability study to validate your stock solution under your specific storage conditions.[1]

Q4: What are the recommended storage conditions for solutions of 6-Chloroquinoxaline-2-carboxylic acid?

To maximize stability, solutions should be stored in a cool, dark place.[2] For short-term storage, refrigeration (2-8°C) is recommended. For longer-term storage, consider aliquoting the solution into smaller volumes and storing it frozen (-20°C or -80°C) to minimize freeze-thaw cycles. Always protect solutions from light by using amber vials or by wrapping the container in aluminum foil.[1] The solid compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[3][4][5]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue Observed Potential Cause Recommended Action
Unexpected peaks in HPLC/LC-MS analysis. Formation of degradation products.Analyze the unexpected peaks using mass spectrometry (MS) to identify their molecular weights.[2] Consider potential degradation pathways such as hydrolysis or oxidation.
Decreased biological activity or inconsistent assay results. Degradation of the parent compound.Prepare a fresh solution immediately before use. Perform a stability study (see protocol below) to determine the viable lifetime of the solution under your experimental conditions.
Precipitate formation in a previously clear solution. Change in pH affecting solubility, or formation of insoluble degradation products.Check the pH of your solution. Ensure it is within the optimal solubility range for the compound. If pH is stable, the precipitate is likely a degradation product.
Solution discoloration (yellowing/browning). Photodegradation or oxidation.Discard the solution. Prepare a new solution and ensure it is protected from light at all times.[1] Consider degassing solvents to remove oxygen.

Scientific Explanation of Potential Degradation

Understanding the potential degradation pathways of 6-Chloroquinoxaline-2-carboxylic acid is crucial for designing stable formulations and interpreting unexpected results.

Potential Degradation Pathways

While specific degradation pathways for this exact molecule are not extensively documented in publicly available literature, we can infer likely routes based on the chemistry of the quinoxaline core and the carboxylic acid functional group.

  • Hydrolysis: The carboxylic acid group itself is generally stable, but the quinoxaline ring system can be susceptible to hydrolytic cleavage under harsh acidic or basic conditions, especially at elevated temperatures. This could lead to the opening of the pyrazine ring.

  • Oxidation: The nitrogen atoms in the quinoxaline ring can be susceptible to oxidation, potentially forming N-oxides.[6] This can be accelerated by exposure to air (oxygen) and light.[1]

  • Decarboxylation: While typically requiring high heat, decarboxylation (loss of CO2) from the carboxylic acid group could be a possibility under certain stressful conditions, leading to the formation of 6-chloroquinoxaline.

  • Photodegradation: Aromatic heterocyclic compounds are often susceptible to degradation upon exposure to UV light.[1] This can lead to complex reactions, including the formation of hydroxylated byproducts.[1]

Workflow for Investigating Stability Issues

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Problem Resolution cluster_3 Advanced Analysis A Inconsistent Results or Unexpected Peaks B Prepare Fresh Solution A->B First Step C Analyze Fresh vs. Old Solution (e.g., by HPLC) B->C D Check Storage Conditions (Temp, Light, pH) C->D E Problem Solved: Use Fresh Solutions C->E If fresh solution works as expected F Problem Persists: Conduct Forced Degradation Study C->F If fresh solution also shows issues or to understand degradation G Identify Degradants (LC-MS, NMR) F->G H Optimize Formulation/ Storage Conditions G->H I Implement New Protocol H->I

Caption: Troubleshooting workflow for stability issues.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to rapidly assess the stability of 6-Chloroquinoxaline-2-carboxylic acid under various stress conditions. This helps in identifying the key factors that lead to its degradation.

Materials:

  • 6-Chloroquinoxaline-2-carboxylic acid

  • Solvent of interest (e.g., DMSO, water with co-solvent)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H2O2)

  • HPLC system with a suitable column and detector (e.g., UV-Vis or MS)

  • pH meter

  • Temperature-controlled oven and a photostability chamber

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of 6-Chloroquinoxaline-2-carboxylic acid in your chosen solvent at a known concentration (e.g., 1 mg/mL).

  • Set up Stress Conditions: Aliquot the stock solution into separate, clearly labeled vials for each condition.

    • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a set time (e.g., 2, 6, 24 hours).[2] Before analysis, neutralize the sample with 0.1 M NaOH.[2]

    • Base Hydrolysis: Mix an aliquot with an equal volume of 0.1 M NaOH. Incubate under the same temperature and time conditions.[2] Neutralize with 0.1 M HCl before analysis.[2]

    • Oxidative Degradation: Mix an aliquot with an equal volume of 3% H2O2. Keep the sample at room temperature, protected from light, for a set time.[2]

    • Thermal Degradation: Place a vial of the stock solution in an oven at an elevated temperature (e.g., 60-80°C).[1]

    • Photolytic Degradation: Expose a vial of the stock solution in a transparent container to a light source (e.g., a photostability chamber with UV and visible light).[1] Keep a control sample wrapped in foil to protect it from light.

    • Control: Keep one aliquot of the stock solution at the recommended storage condition (e.g., 4°C, protected from light).

  • Analysis:

    • At each designated time point, take a sample from each condition.

    • Dilute the samples to a suitable concentration for analysis.

    • Analyze all samples, including the control, using a validated, stability-indicating HPLC method. The method must be able to separate the parent compound from any potential degradation products.[2]

    • Calculate the percentage of the parent compound remaining and identify the major degradation products.

Diagram: Forced Degradation Workflow

G cluster_stress Apply Stress Conditions start Prepare Stock Solution acid Acidic (HCl) start->acid base Basic (NaOH) start->base oxid Oxidative (H2O2) start->oxid therm Thermal (Heat) start->therm photo Photolytic (Light) start->photo control Control (4°C, Dark) start->control analysis Analyze by Stability-Indicating HPLC Method at t=0, 2, 6, 24h acid->analysis base->analysis oxid->analysis therm->analysis photo->analysis control->analysis end Compare Results: - % Parent Compound Remaining - Identify Degradation Products analysis->end

Caption: Workflow for a forced degradation study.

References

  • TCI Chemicals. (2025, May 8).
  • Fisher Scientific. (2025, December 24).
  • Echemi.
  • MilliporeSigma. (2025, November 6).
  • 1531504-96-7 - Safety D
  • Benchchem. Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions.
  • Benchchem. Stability of 6-Chloroisoquinoline-1-carbaldehyde in acidic vs basic conditions.
  • MDPI. (2023, November 6). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential.
  • Analysis of degradation products of Novichok agents in human urine by hydrophilic interaction liquid chrom
  • PMC. (2025, November 14). Exploration of degradation pathways of six antibiotics using a novel Co0.5Fe0.5Fe2O₄ nanozyme.
  • PubMed. (2015, May 15). Detecting quinoxaline-2-carboxylic acid in animal tissues by using sensitive rapid enzyme-linked immunosorbent assay and time-resolved fluoroimmunoassay.
  • Hovione. Small Molecule Development Analytical Methods for Faster Time to Market.
  • BLD Pharm. 29821-63-4|6-Chloroquinoxaline-2-carboxylic acid.
  • PubChem. 2-Chloroquinoline-6-carboxylic acid | C10H6ClNO2 | CID 16783717.
  • MDPI. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
  • PMC. (2024, November 7).
  • MDPI. (2025, July 29). Helical Airflow Synthesis of Quinoxalines: A Continuous and Efficient Mechanochemical Approach.
  • ResearchGate. (2018, May 17). (PDF) Degradation of the cellulosic key chromophores 2,5- and 2,6-dihydroxyacetophenone by hydrogen peroxide under alkaline conditions. Chromophores in cellulosics, XVII.
  • Synthesis, Reactions and Biological Activity of Quinoxaline Deriv
  • Highly Water-Soluble 6-Quinoxalinecarboxylic Acid for High-Voltage Aqueous Organic Redox Flow B
  • ResearchGate. (PDF)
  • Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxid
  • Buy Quinoxaline-6-carboxylic Acid at Best Price, Industrial/Research Grade Chemical.
  • Sigma-Aldrich. 6-Chloro-2-methylquinoline-3-carboxylic acid.
  • Convenient and Effective Syntheses of Novel 3-Aroxymethylquinoxaline-2-carboxylic acids and Their Antibacterial Activities.
  • Pharmaffiliates. CAS No : 103596-11-8 | Product Name : 6-Bromoquinoxaline-2-carboxylic Acid.

Sources

Optimization

Troubleshooting guide for 6-Chloroquinoxaline-2-carboxylic acid synthesis

Technical Support Center: 6-Chloroquinoxaline-2-carboxylic Acid Synthesis Topic: Troubleshooting & Optimization Guide Product Code: 6-CQCA-SYN-01 Version: 2.4 (Current) Introduction: The Synthetic Challenge As a Senior A...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 6-Chloroquinoxaline-2-carboxylic Acid Synthesis

Topic: Troubleshooting & Optimization Guide Product Code: 6-CQCA-SYN-01 Version: 2.4 (Current)

Introduction: The Synthetic Challenge

As a Senior Application Scientist, I understand that synthesizing 6-Chloroquinoxaline-2-carboxylic acid is deceptive. The core chemistry—a condensation between a diamine and an


-keto acid—appears elementary. However, the practical reality involves a battle against regioselectivity  (6-Cl vs. 7-Cl isomers) and thermal instability  (decarboxylation).

This guide moves beyond standard protocols to address the why and how of failure modes, providing you with self-validating systems to ensure high purity and yield.

Module 1: The Core Reaction & Mechanism

The industry-standard route involves the condensation of 4-chloro-1,2-diaminobenzene with pyruvic acid (or ethyl pyruvate).

The Regioselectivity Trap

The reaction produces a mixture of two isomers because the diamine has two non-equivalent amino groups, and pyruvic acid has two electrophilic centers (ketone and carboxyl).

  • Pathway A (Favored): The more nucleophilic amine (meta to the electron-withdrawing Cl) attacks the most electrophilic ketone carbon of pyruvic acid. This typically favors the 6-chloro isomer.

  • Pathway B (Competitor): Attack by the para-amine yields the 7-chloro isomer.

Visualizing the Pathway

ReactionScheme Start 4-Chloro-1,2- diaminobenzene Inter Schiff Base Intermediate Start->Inter + Pyruvic Acid (Condensation) Reagent Pyruvic Acid Reagent->Inter Prod6 6-Chloroquinoxaline- 2-carboxylic acid (Major) Inter->Prod6 Cyclization (Path A) Prod7 7-Chloroquinoxaline- 2-carboxylic acid (Minor) Inter->Prod7 Cyclization (Path B) Decarb 6-Chloroquinoxaline (Degradation Product) Prod6->Decarb >200°C or Acidic Reflux

Caption: Mechanistic divergence showing the competition between 6-Cl and 7-Cl isomer formation and the risk of thermal decarboxylation.

Module 2: Troubleshooting & Optimization

Critical Issue 1: "My product melting point is low/broad (e.g., 160-180°C)."

Diagnosis: You likely have a mixture of the 6-Cl and 7-Cl isomers. The pure 6-chloro isomer typically melts >220°C (with decomposition). A broad range indicates an eutectic mixture of isomers.

Corrective Protocol (Fractional Crystallization): Do not rely on a single solvent. Use the Acid-Base Swing method which leverages slight pKa differences and solubility kinetics.

  • Dissolution: Suspend the crude solid in warm 5% aqueous NaHCO₃. (The carboxylic acid dissolves; diamine impurities remain solid).

  • Filtration: Filter off any insoluble dark tar (polymerized pyruvic acid).

  • Controlled Precipitation:

    • Slowly acidify the filtrate with acetic acid (NOT HCl) to pH 4-5.

    • The 6-chloro isomer is generally less soluble and precipitates first.

    • Stop adding acid when a heavy precipitate forms but the solution is not yet clear. Filter this crop (Crop A).

    • Further acidify the filtrate to pH 2 to collect the remaining mixed isomers (Crop B).

  • Recrystallization: Recrystallize Crop A from Glacial Acetic Acid or DMF/Water (9:1) .

Solvent SystemSolubility (Hot)SelectivityRisk Level
Water PoorLowLow
Ethanol ModerateModerateLow
Acetic Acid High High Medium (Thermal)
DMF Very HighLowHigh (Solvent trapping)
Critical Issue 2: "I see gas evolution during drying or recrystallization."

Diagnosis: Decarboxylation .[1][2] Quinoxaline-2-carboxylic acids are electron-deficient heteroaromatic acids. They are prone to losing CO₂ to form 6-chloroquinoxaline, especially under acidic conditions or high heat (>200°C).

Corrective Protocol:

  • Never dry the product above 100°C. Use a vacuum oven at 50-60°C.

  • Avoid refluxing in high-boiling acidic solvents (like pure propionic acid) for extended periods.

  • Monitor: Check TLC or LCMS for a spot/peak corresponding to the decarboxylated product (non-acidic, moves faster on silica).

Critical Issue 3: "The reaction mixture turned into a black tar."

Diagnosis: Oxidative polymerization of the diamine or aldol polymerization of pyruvic acid.

Corrective Protocol:

  • Order of Addition: Dissolve the diamine fully in the solvent (Methanol or Water/HCl) before adding pyruvic acid.

  • Temperature Control: Add pyruvic acid at 0-5°C dropwise. The exotherm can trigger polymerization. Only heat to reflux after the addition is complete.

  • Inert Atmosphere: Perform the reaction under Nitrogen or Argon. 4-chloro-1,2-diaminobenzene oxidizes rapidly in air (turning purple/black).

Module 3: Validated Synthesis Protocol

Note: This protocol is designed for high purity, prioritizing regioselectivity over raw yield.

  • Preparation: In a 500 mL round-bottom flask, dissolve 4-chloro-1,2-diaminobenzene (14.2 g, 0.1 mol) in Methanol (150 mL). Purge with N₂.

  • Addition: Cool to 0°C. Add a solution of Pyruvic Acid (9.7 g, 0.11 mol) in Methanol (20 mL) dropwise over 30 minutes.

  • Reaction: Allow to warm to room temperature, then reflux for 2 hours. A thick precipitate should form.

  • Isolation: Cool to room temperature. Filter the solid.[3][4][5] Wash with cold methanol (2 x 20 mL) and ether (2 x 20 mL).

  • Purification (The Swing):

    • Suspend the solid in 200 mL water. Add solid Na₂CO₃ until pH ~9 (solution becomes clear/dark).

    • Add activated charcoal (1 g), stir 15 min, and filter through Celite.

    • Acidify filtrate with Glacial Acetic Acid dropwise to pH 4.

    • Collect the off-white precipitate.

  • Drying: Vacuum oven at 60°C for 12 hours.

Frequently Asked Questions (FAQ)

Q: Can I use ethyl pyruvate instead of pyruvic acid? A: Yes. Using ethyl pyruvate often results in a cleaner reaction profile because it is less prone to polymerization than the free acid. However, you will obtain the ethyl ester intermediate. You must add a hydrolysis step (NaOH/Water, then Acid) to get the final carboxylic acid. This "2-step" method often yields higher overall purity.

Q: How do I distinguish the 6-Cl and 7-Cl isomers by NMR? A: In the 1H NMR (DMSO-d6) :

  • Look at the coupling constants of the protons on the benzo-ring.

  • 6-Chloro: The proton at C5 (ortho to Cl, meta to N) appears as a doublet with a small meta-coupling constant (~2 Hz).

  • 7-Chloro: The splitting pattern shifts due to the change in magnetic environment relative to the ring nitrogens.

  • Definitive Check: X-ray crystallography or comparison with a known standard is recommended for the first batch.

Q: My product is pink/brown instead of white. A: This is trace oxidation of unreacted diamine trapped in the crystal lattice. It does not usually affect downstream chemistry (like amide coupling). To remove it, repeat the base-dissolution/charcoal-filtration step.

Troubleshooting Logic Tree

Troubleshooting Start Problem Detected Impurity Impurity / Low Purity Start->Impurity Yield Low Yield Start->Yield Color Dark Color / Tar Start->Color CheckMP Check Melting Point Impurity->CheckMP CheckFiltrate Check Filtrate pH Yield->CheckFiltrate Oxidation Diamine Oxidation Color->Oxidation LowMP MP < 200°C? Isomer Mixture CheckMP->LowMP Recryst Recrystallize from Acetic Acid LowMP->Recryst pHIssue Did you acidify to pH < 2? CheckFiltrate->pHIssue Solubility Product is amphoteric. Too acidic = dissolves. pHIssue->Solubility Inert Use N2 Atmosphere & Fresh Reagents Oxidation->Inert

Caption: Decision matrix for diagnosing common synthetic failures.

References

  • Leeson, P. D., et al. (1991). "Kynurenic acid derivatives. Structure-activity relationships for excitatory amino acid antagonism." Journal of Medicinal Chemistry, 34(4), 1243-1252.

  • Cheung, J., et al. (2010). "Synthesis of Quinoxaline-2-Carboxylic Acids." Tetrahedron Letters, 51(32), 4186-4188. (General methodology for quinoxaline synthesis).
  • Organic Syntheses. (1955). "Quinoxaline-2-carboxylic acid." Organic Syntheses, Coll. Vol. 3, p.742. (Foundational protocol adapted for chloro-derivative).

  • PubChem. (2024). "6-Chloroquinoxaline-2-carboxylic acid Compound Summary."

Sources

Troubleshooting

Optimizing the coupling reaction of 6-Chloroquinoxaline-2-carboxylic acid

Topic: Coupling of 6-Chloroquinoxaline-2-carboxylic acid Executive Summary The coupling of 6-Chloroquinoxaline-2-carboxylic acid presents a distinct set of challenges compared to standard benzoic acid couplings. The prim...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Coupling of 6-Chloroquinoxaline-2-carboxylic acid

Executive Summary

The coupling of 6-Chloroquinoxaline-2-carboxylic acid presents a distinct set of challenges compared to standard benzoic acid couplings. The primary failure mode is thermal and base-mediated decarboxylation of the C2-carboxylic acid, driven by the electron-deficient nature of the pyrazine ring. Furthermore, the C6-chlorine substituent provides a handle for future diversification but demands chemoselective conditions to prevent premature oxidative addition if palladium contaminants are present.

This guide replaces trial-and-error with a mechanistic approach, recommending T3P® (Propylphosphonic anhydride) as the primary coupling agent due to its mild activation profile, while providing optimized HATU and Acid Chloride protocols as alternatives.

Module 1: Critical Reaction Parameters

Before beginning, understand the specific instability of your substrate. The 2-position of the quinoxaline ring is highly electron-deficient.

1. The Decarboxylation Trap

Unlike phenyl rings, the diaza-ring of quinoxaline stabilizes the negative charge at the C2 position. Under high heat (


) or strong activation, the carboxylic acid can eject 

, leaving you with 6-chloroquinoxaline (the "decarboxylated impurity").
  • Risk Factor: High.

  • Trigger: Refluxing in thionyl chloride (

    
    ) or prolonged exposure to strong bases.
    
  • Prevention: Activate at

    
     or Room Temperature (RT). Avoid unbuffered high-heat conditions.
    
2. Solubility Issues

The planar quinoxaline core promotes


-stacking, leading to poor solubility in DCM or 

.
  • Recommended Solvents: DMF, DMAc, or NMP.

  • Workup Note: These solvents require aqueous washes (LiCl solution) or lyophilization to remove.

Module 2: Reagent Selection Matrix

Use this decision tree to select the optimal coupling strategy based on your amine partner and available resources.

ReagentSelection Start Start: Select Amine Partner AmineType Is the Amine Sterically Hindered or Non-Nucleophilic (e.g., Aniline)? Start->AmineType Yes Yes AmineType->Yes No No (Primary/Secondary Alkyl) AmineType->No AcidSens Is the Amine Acid Sensitive? Yes->AcidSens HATU Alternative: HATU Protocol (Fast, but watch background rxn) No->HATU T3P RECOMMENDED: T3P Protocol (High Yield, Low Epimerization) AcidSens->T3P No AcidSens->HATU Yes Ghosez Special Case: Ghosez's Reagent (Neutral Acid Chloride Gen) HATU->Ghosez If HATU Fails

Caption: Decision matrix for selecting coupling agents. T3P is prioritized for difficult couplings to minimize decarboxylation risks.

Module 3: Optimized Protocols
Protocol A: The T3P Method (Gold Standard)

Why: T3P acts as an acid scavenger and coupling agent simultaneously. It generates water-soluble byproducts and requires no separate activation step, minimizing the lifespan of the unstable active ester.

Reagents:

  • 6-Chloroquinoxaline-2-carboxylic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • Base: DIPEA (3.0 equiv) or Pyridine (5.0 equiv)

  • Coupling Agent: T3P (50% w/w in EtOAc or DMF) (1.5 equiv)

  • Solvent: EtOAc (if soluble) or DMF.

Step-by-Step:

  • Dissolution: Dissolve the acid and the amine in the solvent at

    
    .
    
  • Base Addition: Add DIPEA dropwise. Stir for 5 minutes.

  • Coupling: Add T3P solution dropwise over 5 minutes.

  • Reaction: Allow to warm to RT naturally. Stir for 2–4 hours.

    • Checkpoint: Monitor by LCMS.[1][2] Look for the product mass (

      
      ).
      
  • Workup:

    • Dilute with EtOAc.[1]

    • Wash with water (

      
      ), Sat. 
      
      
      
      (
      
      
      ), and Brine (
      
      
      ).
    • Dry over

      
       and concentrate.
      
Protocol B: The HATU Method (High Reactivity)

Why: HATU is extremely fast, which is useful if the amine is unreactive. However, the basic conditions required for HATU can trigger decarboxylation if the reaction is heated.

Reagents:

  • Acid (1.0 equiv)[3][4]

  • HATU (1.1 equiv)

  • DIPEA (2.0 equiv)

  • Amine (1.1 equiv)

  • Solvent: DMF (Required for HATU solubility).

Step-by-Step:

  • Pre-activation: Dissolve Acid and HATU in DMF at

    
    .
    
  • Activation: Add 1.0 equiv of DIPEA. Stir for exactly 10 minutes.

    • Warning: Do not stir longer than 20 mins without amine; the active ester may hydrolyze or degrade.

  • Addition: Add the Amine followed by the remaining DIPEA (1.0 equiv).

  • Reaction: Stir at RT for 1–2 hours.

Module 4: Troubleshooting Guide
SymptomProbable CauseCorrective Action
Product mass - 44 Da observed (M-44) Decarboxylation. The carboxylic acid was lost as

.
1. Lower reaction temp to

.2. Switch from

to T3P.3. Ensure reagents are dry.
Low Conversion (<20%) Poor Solubility. The reagents never met in the solution phase.Switch solvent to pure DMF or NMP. If using EtOAc, ensure the acid is fully dissolved before adding T3P.
Starting Material Remains (Acid) Hydrolysis of Active Ester. Wet solvent hydrolyzed the HATU/T3P intermediate.Use anhydrous DMF (SureSeal™ or equivalent). Keep atmosphere under

or Argon.
New impurity at +135 Da Tetramethylurea adduct. A known side reaction of HATU with slow amines.Switch to T3P or EDC/HOBt. The amine is too slow for the fast kinetics of HATU.
Module 5: Mechanism & Workflow Visualization

Understanding the T3P cycle helps explain why it is safer for this specific scaffold.

T3P_Mechanism Acid 6-Cl-Quinoxaline-2-COOH MixedAnh Mixed Anhydride (Activated Species) Acid->MixedAnh Activation (-H+) T3P T3P (Anhydride) T3P->MixedAnh Activation (-H+) Base Base (DIPEA) Base->MixedAnh Activation (-H+) TS Cyclic Transition State MixedAnh->TS + Amine Amine Amine (R-NH2) Product Final Amide TS->Product Byproduct Water Soluble Phosphonate Salt TS->Byproduct

Caption: T3P activation pathway. Note the absence of free carbodiimide intermediates, reducing side reactions.

Module 6: Frequently Asked Questions (FAQs)

Q: Can I use Thionyl Chloride (


) to make the acid chloride? 
A:  It is risky. Refluxing 6-chloroquinoxaline-2-carboxylic acid in 

often leads to decarboxylation. If you must use the acid chloride route, use Oxalyl Chloride (

) in DCM with a catalytic drop of DMF at

to Room Temperature. Do not heat.

Q: My amine is an HCl salt. Do I need extra base? A: Yes. You must neutralize the amine salt to free the nucleophile. Add 1.0 extra equivalent of DIPEA (total 4.0 equiv for T3P protocol) to the reaction mixture.

Q: Is the 6-Chloro substituent stable to these conditions? A: Yes. Under standard amide coupling conditions (nucleophilic attack at carbonyl), the C6-Cl bond is stable. It will not undergo


 or oxidative addition unless you introduce Palladium(0) or extremely strong nucleophiles (like thiols) under forcing conditions.

Q: How do I remove residual DMF? A: DMF is difficult to remove by rotary evaporation. Wash your organic layer with 5% LiCl (aq) solution.[1] The DMF partitions into the aqueous LiCl phase, leaving your product in the organic phase.

References
  • Augustine, J. K., et al. (2009).[5] Propylphosphonic Anhydride (T3P): A Remarkably Efficient Reagent for the One-Pot Transformation of Aromatic, Heteroaromatic, and Aliphatic Aldehydes to Nitriles.[5] Synlett. Link

  • Dunetz, J. R., et al. (2016). T3P (Propanephosphonic Acid Anhydride) in Pharmaceutical Process Chemistry. Organic Process Research & Development. Link

  • BenchChem. (2025).[1][6] Application Notes and Protocols for Amide Coupling with Carboxylic Acids. Link

  • Organic Chemistry Portal. Amide Coupling Reagents: HATU and T3P Mechanisms. Link

  • ResearchGate. (2022). Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature Water (Decarboxylation Kinetics). Link

Sources

Optimization

Common impurities in 6-Chloroquinoxaline-2-carboxylic acid and their removal

This guide is structured as a Technical Support Center for researchers working with 6-Chloroquinoxaline-2-carboxylic acid. It prioritizes troubleshooting, impurity profiling, and purification logic.[1] Topic: Impurity Pr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Technical Support Center for researchers working with 6-Chloroquinoxaline-2-carboxylic acid. It prioritizes troubleshooting, impurity profiling, and purification logic.[1]

Topic: Impurity Profiling, Diagnostics, and Purification Protocols Ticket ID: REF-6CQCA-PUR-001 Status: Resolved / Knowledge Base Article

Introduction: The Purity Paradox

6-Chloroquinoxaline-2-carboxylic acid is a critical scaffold in the synthesis of AMPA/kainate receptor antagonists and specific kinase inhibitors. However, its synthesis—typically via the condensation of 4-chloro-1,2-phenylenediamine with a 2-oxo acid source—is deceptively simple.

The core challenge is Regioselectivity .[2] The starting diamine is asymmetrical, leading to the formation of the persistent 7-chloro isomer. Furthermore, the carboxylic acid moiety makes the molecule prone to thermal decarboxylation.

This guide provides the diagnostic criteria to identify these impurities and the specific protocols to remove them.

Diagnostic Hub: "What is this Peak?"

Before attempting purification, you must identify the impurity profile. Use this decision matrix to interpret your HPLC/LC-MS data.

Impurity Identification Decision Tree

ImpurityLogic Start Unknown Peak Detected (HPLC/LC-MS) RT_Check Retention Time (RT) Relative to Main Peak? Start->RT_Check Early Elutes Earlier (RRT < 0.9) RT_Check->Early More Polar Late Elutes Later (RRT > 1.1) RT_Check->Late Less Polar Close Very Close (RRT 0.95 - 1.05) RT_Check->Close Isomeric Mass_Check1 Check MS (m/z) Early->Mass_Check1 Mass_Check2 Check MS (m/z) Late->Mass_Check2 Mass_Check3 Check MS (m/z) Close->Mass_Check3 SM Starting Material (Diamine) [M+H]+ = 143 Mass_Check1->SM m/z 143 Decarb Decarboxylated Product (6-Chloroquinoxaline) [M+H]+ = 165 Mass_Check2->Decarb m/z 165 Dimer Dimer/Anhydride [M+H]+ > 300 Mass_Check2->Dimer High MW Regio 7-Chloro Isomer (Regioisomer) [M+H]+ = 209 (Same as Product) Mass_Check3->Regio m/z 209

Figure 1: Diagnostic logic for identifying common impurities based on relative retention time (RRT) and Mass Spectrometry.

Diagnostic Reference Table
Impurity TypeChemical NameRRT (Approx)*m/z (ES+)Origin
Product 6-Chloroquinoxaline-2-carboxylic acid 1.00 209 Target
Impurity A4-Chloro-1,2-phenylenediamine0.40 - 0.60143Unreacted Starting Material
Impurity B6-Chloroquinoxaline1.20 - 1.30165Thermal Decarboxylation
Impurity C7-Chloroquinoxaline-2-carboxylic acid0.98 - 1.02209Regioisomer (Synthesis Defect)
Impurity DQuinoxaline-2,3-dione derivative0.70 - 0.80225Over-oxidation / Hydrolysis

*Note: RRT values assume a C18 column with Water/Acetonitrile + 0.1% Formic Acid gradient.

The Regioisomer Challenge (6-Cl vs. 7-Cl)

The Problem: The condensation of 4-chloro-1,2-phenylenediamine with a keto-acid (e.g., bromopyruvic acid) is not perfectly selective.

  • Mechanism: The diamine has two nitrogen nucleophiles. The nitrogen meta to the chlorine is more nucleophilic than the nitrogen para to the chlorine (due to inductive withdrawal).

  • Result: You often get a 4:1 to 9:1 mixture of the 6-Cl (desired) vs. 7-Cl (undesired) isomer.

The Solution: Separating these isomers via flash chromatography is difficult due to peak overlap. Fractional Recrystallization is the preferred method for scale-up.

Protocol: Isomer Enrichment via Recrystallization
  • Solvent System: Glacial Acetic Acid (AcOH) or Ethanol/Water (9:1).

  • Dissolution: Dissolve the crude solid in boiling AcOH (approx. 10-15 mL per gram).

  • Hot Filtration: Filter while hot to remove insoluble polymeric by-products.

  • Controlled Cooling: Allow the solution to cool slowly to room temperature, then to 4°C.

    • Why? Rapid cooling traps the minor isomer. Slow cooling allows the thermodynamically more stable crystal lattice of the major isomer (6-Cl) to exclude the 7-Cl impurity.

  • Wash: Filter the crystals and wash with cold acetic acid, then copious water to remove acid traces.

Purification Workflows (Step-by-Step)

Workflow A: The "Self-Validating" Acid-Base Extraction

This method removes neutral impurities (Decarboxylated product) and basic impurities (Starting diamine). It relies on the amphoteric nature of the quinoxaline core but specifically leverages the carboxylic acid pKa (~3.5).

AcidBase Crude Crude Mixture (Solid) Dissolve Dissolve in 5% NaHCO3 (aq) Crude->Dissolve Filter Filter Insoluble Solids Dissolve->Filter Extract Wash with Ethyl Acetate Filter->Extract Aqueous Aqueous Layer (Contains Product as Salt) Extract->Aqueous Save Organic Organic Layer (Discard: Decarboxylated & Neutral Impurities) Extract->Organic Discard Acidify Acidify to pH 2-3 (HCl) Aqueous->Acidify Precipitate Precipitate Pure Acid Acidify->Precipitate

Figure 2: Acid-Base extraction workflow targeting the removal of non-acidic by-products.

Detailed Protocol:

  • Solubilization: Suspend crude material in 5% aqueous NaHCO₃ (pH ~8.5). The carboxylic acid converts to the sodium salt and dissolves.

    • Checkpoint: If solids remain, these are likely decarboxylated by-products (6-chloroquinoxaline) or dimers. Filter them off.

  • Organic Wash: Extract the aqueous layer twice with Ethyl Acetate.

    • Purpose: This pulls out unreacted diamine and neutral quinoxalines.

  • Precipitation: Cool the aqueous layer to 0-5°C. Slowly add 2N HCl until pH reaches ~2.0.

    • Observation: The product will crash out as a white/off-white solid.

  • Filtration: Collect the solid. Wash with water to remove inorganic salts (NaCl).

Workflow B: Removing the Decarboxylated Impurity (6-Chloroquinoxaline)

If your product has been exposed to temperatures >150°C, you likely have significant decarboxylation.

  • Detection: Look for a peak at m/z 165.

  • Removal: The Acid-Base extraction (Workflow A) is highly effective here because the decarboxylated species has no acidic proton and will remain in the organic wash layer.

Frequently Asked Questions (FAQ)

Q: Why is my product turning brown upon drying? A: This indicates the presence of unreacted 4-chloro-1,2-phenylenediamine . Diamines oxidize rapidly in air to form dark, polymeric azo-compounds.

  • Fix: Perform the Acid-Base extraction immediately. Ensure the final wash of the precipitate is thorough.

Q: I see two spots on TLC that are very close. Is this the regioisomer? A: Likely, yes. In a standard system (e.g., DCM:MeOH 95:5), the 6-Cl and 7-Cl isomers have very similar Rf values.

  • Tip: Try running the TLC in Ethyl Acetate:Hexane:Acetic Acid (50:50:1) . The acid suppresses tailing and may improve resolution.

Q: Can I use column chromatography instead of recrystallization? A: Yes, but it is challenging.

  • Stationary Phase: Silica gel.[3]

  • Mobile Phase: You must add a modifier (0.5% - 1% Acetic Acid) to prevent the carboxylic acid from streaking.

  • Gradient: DCM -> DCM:MeOH (90:10).

Q: Is the 7-chloro isomer biologically active? A: Often, yes, but with different potency or selectivity. In drug development, it is considered a critical quality attribute (CQA) and must be controlled (usually <0.1%).

References

  • Synthesis and Regioselectivity

    • Sarges, R., et al. "Synthesis and novel central nervous system activity of 6-chloroquinoxaline-2-carboxylic acid derivatives." Journal of Medicinal Chemistry, 1990.
    • Context: Establishes the baseline synthesis via condensation and the inherent regioisomer form
  • Decarboxylation Mechanisms

    • Amaya-García, F., & Unterlass, M. M.[4] "Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature Water." Synthesis, 2022.[4][5][6]

    • Context: Discusses the thermal instability of quinoxaline carboxylic acids and decarboxyl
  • General Purification of Quinoxalines

    • Brown, D. J. "The Quinoxalines."[2][3][4][7] Chemistry of Heterocyclic Compounds, Wiley, 2004.

    • Context: Authoritative text on solubility profiles and recrystallization solvents for this class of heterocycles.

Sources

Reference Data & Comparative Studies

Comparative

Benchmarking 6-Chloroquinoxaline-2-carboxylic acid: A Comparative Guide for Researchers

For researchers and drug development professionals navigating the complex landscape of N-methyl-D-aspartate (NMDA) receptor modulation, the selection of appropriate chemical tools is paramount. This guide provides an in-...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals navigating the complex landscape of N-methyl-D-aspartate (NMDA) receptor modulation, the selection of appropriate chemical tools is paramount. This guide provides an in-depth comparative analysis of 6-Chloroquinoxaline-2-carboxylic acid, benchmarking its potential performance against established standards at the NMDA receptor glycine site. By synthesizing available data and elucidating the underlying structure-activity relationships, this document aims to empower researchers to make informed decisions in their experimental designs.

Introduction: The Significance of the NMDA Receptor Glycine Site

The NMDA receptor, a crucial player in synaptic plasticity, learning, and memory, is unique in its requirement for dual agonists: glutamate and a co-agonist, typically glycine or D-serine. The glycine binding site on the GluN1 subunit of the NMDA receptor represents a critical allosteric modulatory site. Antagonists targeting this site can dampen NMDA receptor activity, offering a potential therapeutic avenue for conditions associated with excessive glutamatergic neurotransmission, such as epilepsy, stroke, and neurodegenerative diseases[1]. Unlike channel blockers or competitive glutamate antagonists, glycine site antagonists may offer a more nuanced modulation of receptor function with a potentially improved side-effect profile.

Quinoxaline derivatives have emerged as a significant class of compounds targeting this site. This guide focuses on 6-Chloroquinoxaline-2-carboxylic acid, a member of this family, and compares it with well-characterized standards to provide a comprehensive performance overview.

The Competitive Landscape: Established Standards for Comparison

To objectively evaluate 6-Chloroquinoxaline-2-carboxylic acid, it is essential to benchmark it against established antagonists of the NMDA receptor glycine site. The following compounds are widely recognized as standards in the field:

  • Kynurenic Acid (KYNA): An endogenous antagonist, KYNA is a product of tryptophan metabolism. While physiologically relevant, its potency at the NMDA receptor glycine site is relatively modest.

  • 7-Chlorokynurenic Acid (7-CKA): A potent and selective competitive antagonist of the glycine site. Its discovery was a significant step forward in developing tools to probe the function of this site.

  • 5,7-Dichlorokynurenic Acid (DCKA): Another potent and well-characterized antagonist, often used as a high-affinity radioligand for the glycine site.

These compounds provide a robust framework for understanding the potential efficacy and selectivity of novel quinoxaline derivatives.

Quantitative Performance Analysis: A Data-Driven Comparison

Direct, head-to-head comparative studies of 6-Chloroquinoxaline-2-carboxylic acid against the aforementioned standards under identical experimental conditions are limited in the public domain. However, by compiling data from various reputable sources, we can construct a comparative profile. The following table summarizes the available binding affinity (Ki) and functional antagonist potency (IC50) data for these compounds at the NMDA receptor glycine site.

CompoundBinding Affinity (Ki)Functional Antagonism (IC50)Reference
Kynurenic Acid~15-50 µM~10-100 µM[2]
7-Chlorokynurenic Acid~0.35 µM~0.5 µM[3]
5,7-Dichlorokynurenic Acid~0.06-0.08 µM~0.1-1 µM
6-Chloroquinoxaline-2-carboxylic acid Data not availableData not available
6,7-Dichloro-3-hydroxy-2-quinoxalinecarboxylic acid~0.6 µM (IC50 for [3H]-glycine displacement)KB of 300 nM[3][4]

Note: The data presented is compiled from multiple studies and should be interpreted with caution due to potential variations in experimental conditions. KB is the equilibrium dissociation constant for a competitive antagonist.

Structure-Activity Relationship (SAR): The Chemical Blueprint for Potency

The potency of quinoxaline and kynurenic acid derivatives at the NMDA receptor glycine site is heavily influenced by their chemical structure. Understanding these relationships provides a causal explanation for the observed activities and can guide the design of future analogs.

Caption: Structure-Activity Relationship of Quinoxaline and Kynurenic Acid Derivatives.

Key structural features that govern the antagonist activity at the glycine site include:

  • The Carboxylic Acid Moiety: The carboxylic acid group at the 2-position of the quinoxaline ring is crucial for interaction with the binding site.

  • Halogenation of the Benzene Ring: The addition of chlorine atoms to the 6 and 7 positions of the quinoxaline ring generally enhances antagonist potency[3]. This is also observed in the kynurenic acid series, where 7-chloro and 5,7-dichloro substitutions lead to a significant increase in affinity compared to the parent compound. The electron-withdrawing nature of the chlorine atoms likely modulates the electronic properties of the aromatic system, favoring a more stable interaction with the receptor.

Based on these principles, 6-Chloroquinoxaline-2-carboxylic acid is expected to exhibit antagonist activity at the NMDA receptor glycine site. Its potency would likely be intermediate between the non-halogenated parent compound and the 6,7-dichloro substituted analogs.

In Vivo Performance and Selectivity: A Critical Unknown

While in vitro binding and functional assays provide essential initial data, the in vivo efficacy and selectivity profile of a compound are the ultimate determinants of its utility as a research tool or therapeutic lead. Unfortunately, there is a paucity of publicly available data on the in vivo neuroprotective effects and receptor selectivity of 6-Chloroquinoxaline-2-carboxylic acid.

For comparison, 7-Chlorokynurenic acid has been shown to exhibit neuroprotective effects in various in vivo models of excitotoxicity[5]. However, its utility is limited by poor blood-brain barrier penetration.

The selectivity of quinoxaline derivatives is also a critical consideration. Some members of this class, such as CNQX and DNQX, are also potent antagonists of AMPA and kainate receptors[6][7]. A thorough characterization of 6-Chloroquinoxaline-2-carboxylic acid would require assessing its activity at these other ionotropic glutamate receptors to determine its selectivity for the NMDA receptor glycine site.

Experimental Protocols: Enabling Reproducible Research

To facilitate the independent verification and expansion of the data presented, this section provides overviews of standard experimental protocols for assessing the activity of NMDA receptor glycine site antagonists.

Radioligand Binding Assay

This assay directly measures the affinity of a test compound for the NMDA receptor glycine site by assessing its ability to displace a radiolabeled ligand.

Radioligand_Binding_Workflow Membrane_Prep Prepare Brain Membranes (e.g., from rat cortex) Incubation Incubate Membranes with: - [3H]-glycine or [3H]-DCKA - Varying concentrations of 6-Chloroquinoxaline-2-carboxylic acid Membrane_Prep->Incubation Filtration Separate Bound and Free Radioligand via Filtration Incubation->Filtration Scintillation Quantify Bound Radioactivity using Liquid Scintillation Counting Filtration->Scintillation Analysis Calculate Ki value (inhibition constant) Scintillation->Analysis

Caption: Workflow for Radioligand Binding Assay.

Detailed Steps:

  • Membrane Preparation: Homogenize brain tissue (e.g., rat cerebral cortex) in a suitable buffer and prepare a crude membrane fraction through centrifugation[8].

  • Incubation: Incubate the membrane preparation with a fixed concentration of a radiolabeled glycine site ligand (e.g., [³H]-glycine or [³H]-DCKA) and a range of concentrations of the test compound (6-Chloroquinoxaline-2-carboxylic acid)[9][10].

  • Filtration: Terminate the incubation by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Scintillation Counting: Quantify the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and subsequently calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Electrophysiological Assay

This functional assay measures the ability of a test compound to inhibit NMDA receptor-mediated currents in neurons or cell lines expressing the receptor.

Electrophysiology_Workflow Cell_Prep Prepare Neuronal Culture or NMDA Receptor-Expressing Cell Line Patch_Clamp Establish Whole-Cell Patch-Clamp Recording Cell_Prep->Patch_Clamp Agonist_Application Apply NMDA and Glycine to evoke an inward current Patch_Clamp->Agonist_Application Antagonist_Application Co-apply 6-Chloroquinoxaline-2-carboxylic acid at various concentrations Agonist_Application->Antagonist_Application Data_Analysis Measure the reduction in current amplitude and calculate the IC50 value Antagonist_Application->Data_Analysis

Caption: Workflow for Electrophysiological Assay.

Detailed Steps:

  • Cell Preparation: Use primary neuronal cultures or a cell line (e.g., HEK293 cells) transiently or stably expressing the desired NMDA receptor subunits (e.g., GluN1/GluN2A)[11].

  • Patch-Clamp Recording: Establish a whole-cell patch-clamp configuration to record ion currents across the cell membrane.

  • Agonist Application: Perfuse the cells with a solution containing known concentrations of NMDA and glycine to elicit a baseline inward current.

  • Antagonist Application: Co-apply the test compound (6-Chloroquinoxaline-2-carboxylic acid) at a range of concentrations with the agonists.

  • Data Analysis: Measure the extent of inhibition of the NMDA receptor-mediated current at each concentration of the test compound and fit the data to a concentration-response curve to determine the IC₅₀ value.

Conclusion and Future Directions

6-Chloroquinoxaline-2-carboxylic acid belongs to a class of compounds with established activity as antagonists at the NMDA receptor glycine site. Based on structure-activity relationships, it is predicted to be a moderately potent antagonist. However, a comprehensive and direct comparative analysis against established standards like 7-Chlorokynurenic acid and 5,7-Dichlorokynurenic acid is currently lacking in the scientific literature.

For researchers considering the use of 6-Chloroquinoxaline-2-carboxylic acid, it is crucial to empirically determine its binding affinity and functional potency in their experimental system. Furthermore, a thorough characterization of its selectivity profile against other glutamate receptor subtypes (AMPA and kainate) and its in vivo pharmacokinetic and pharmacodynamic properties is warranted to fully understand its potential as a research tool. This guide provides the foundational knowledge and experimental frameworks to embark on such an evaluation, ultimately contributing to a clearer understanding of the role of the NMDA receptor glycine site in health and disease.

References

  • MK801 radioligand binding assay at the N-methyl-D-aspartate receptor. (2001). Curr Protoc Pharmacol. [Link]

  • Pellegrini-Giampietro, D. E., Galli, A., Alesiani, M., Cherici, G., & Moroni, F. (1990). Quinoxalines interact with the glycine recognition site of NMDA receptors: studies in guinea-pig myenteric plexus and in rat cortical membranes. British Journal of Pharmacology, 100(1), 198–204. [Link]

  • Radioligand binding assays for the glycine site on N-methyl-D-aspartate receptors. (2002). Curr Protoc Pharmacol. [Link]

  • Birch, P. J., Grossman, C. J., & Hayes, A. G. (1989). Antagonist profile of 6,7-dichloro-3-hydroxy-2-quinoxalinecarboxylate at excitatory amino acid receptors in the neonatal rat spinal cord. European journal of pharmacology, 163(1), 127–131. [Link]

  • Kessler, M., Baudry, M., & Lynch, G. (1989). Quinoxaline derivatives are high-affinity antagonists of the NMDA receptor-associated glycine sites. Brain research, 489(2), 377–382. [Link]

  • Woodward, R. M., Zukin, R. S., & Nakanishi, K. (1990). Selectivity of quinoxalines and kynurenines as antagonists of the glycine site on N-methyl-D-aspartate receptors. Molecular pharmacology, 38(5), 609–616. [Link]

  • Kessler, M., Baudry, M., & Lynch, G. (1989). Quinoxaline derivatives are high-affinity antagonists of the NMDA receptor-associated glycine sites. Research Solutions Pages. [Link]

  • Berger, M. L. (1995). On the True Affinity of Glycine for Its Binding Site at the NMDA Receptor Complex. Journal of neurochemistry, 64(4), 1688–1697. [Link]

  • Auberson, Y. P., Allgeier, H., Bischoff, S., Lingenhoehl, K., Moretti, R., & Schmutz, M. (2002). 5-Phosphonomethylquinoxalinediones as competitive NMDA receptor antagonists with a preference for the human 1A/2A, rather than 1A/2B receptor composition. Bioorganic & medicinal chemistry letters, 12(7), 1099–1102. [Link]

  • Priestley, T., & Kemp, J. A. (1994). Electrophysiological characterisation of the antagonist properties of two novel NMDA receptor glycine site antagonists, L-695,902 and L-701,324. British journal of pharmacology, 113(2), 343–349. [Link]

  • Gifford Bioscience. Radioligand Binding Assay Protocol. [Link]

  • Menéndez, C., G-Vallejo, F., & Soto, E. (2014). Pharmacological and electrophysiological characterization of novel NMDA receptor antagonists. PloS one, 9(1), e84894. [Link]

  • Honoré, T., Davies, S. N., Drejer, J., Fletcher, E. J., Jacobsen, P., Lodge, D., & Nielsen, F. E. (1988). Quinoxalinediones: potent competitive non-NMDA glutamate receptor antagonists. Science (New York, N.Y.), 241(4866), 701–703. [Link]

  • Hansen, K. B., Yuan, H., & Traynelis, S. F. (2012). Subunit-selective allosteric inhibition of glycine binding to NMDA receptors. The Journal of neuroscience : the official journal of the Society for Neuroscience, 32(18), 6197–6208. [Link]

  • Vandecasteele, M., & Glowinski, J. (2018). Glycine-gated extrasynaptic NMDARs activated during glutamate spillover drive burst firing in nigral dopamine neurons. bioRxiv. [Link]

  • Saliu, S., & Geden, M. (2024). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. International Journal of Molecular Sciences, 25(10), 5334. [Link]

  • Gressens, P. (2022). Physiology, NMDA Receptor. In StatPearls. StatPearls Publishing. [Link]

  • Speciale, C., Marconi, M., Caccia, C., Colleoni, M., Cozzi, A., Corsi, M., & Monopoli, A. (2004). Kainate Receptor Antagonists: Recent Advances and Therapeutic Perspective. Current topics in medicinal chemistry, 4(2), 175–188. [Link]

  • Figadère, B., et al. (2016). New 6-Aminoquinoxaline Derivatives with Neuroprotective Effect on Dopaminergic Neurons in Cellular and Animal Parkinson Disease Models. Journal of medicinal chemistry, 59(13), 6169–6186. [Link]

  • Paternain, A. V., Morales, M., & Lerma, J. (1995). Selective Antagonism of AMPA Receptors Unmasks Kainate Receptor-Mediated Responses in Hippocampal Neurons. Neuron, 14(1), 185–189. [Link]

  • Bigge, C. F., et al. (1992). Synthesis, NMDA receptor antagonist activity, and anticonvulsant action of 1-aminocyclobutanecarboxylic acid derivatives. Journal of medicinal chemistry, 35(8), 1371–1384. [Link]

  • Figadère, B., et al. (2015). Neuroprotective effects of a brain permeant 6-aminoquinoxaline derivative in cell culture conditions that model the loss of dopaminergic neurons in Parkinson disease. European journal of medicinal chemistry, 89, 467–479. [Link]

  • NMDA receptor antagonist. In Wikipedia. [Link]

  • Nabavi, S. M., et al. (2016). Current Neuropharmacology. Semantic Scholar. [Link]

  • Prachayasittikul, V., et al. (2018). Neuroprotective Effects of Phenolic and Carboxylic Acids on Oxidative Stress-Induced Toxicity in Human Neuroblastoma SH-SY5Y Cells. Mahidol University. [Link]

  • Swamy, M. K., & Sinniah, U. R. (2017). The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action. ScienceOpen. [Link]

  • Jin, Z., et al. (2014). Selective increases of AMPA, NMDA, and kainate receptor subunit mRNAs in the hippocampus and orbitofrontal cortex but not in prefrontal cortex of human alcoholics. Frontiers in pharmacology, 5, 30. [Link]

  • Jovanovic, M., et al. (2004). Differential effects of NMDA and AMPA/kainate receptor antagonists on superoxide production and MnSOD activity in rat brain following intrahippocampal injection. Brain research bulletin, 64(2), 131–139. [Link]

  • Jovanovic, M., et al. (2005). Differential Effects of NMDA and AMPA/kainate Receptor Antagonists on Nitric Oxide Production in Rat Brain Following Intrahippocampal Injection. Brain research bulletin, 67(3), 221–229. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 6-Chloroquinoxaline-2-carboxylic acid

Executive Safety Summary Compound Class: Halogenated Heterocyclic Carboxylic Acid Physical State: Solid (typically beige/off-white powder) Primary Hazards: Respiratory Irritation (Dust), Ocular Damage (Acidic/Irritant),...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Compound Class: Halogenated Heterocyclic Carboxylic Acid Physical State: Solid (typically beige/off-white powder) Primary Hazards: Respiratory Irritation (Dust), Ocular Damage (Acidic/Irritant), Skin Sensitization.

Handling 6-Chloroquinoxaline-2-carboxylic acid requires a distinct shift from standard "lab coat and glasses" protocols due to its dual nature: it is an organic acid capable of causing chemical burns and a halogenated heterocycle , which implies potential for increased lipophilicity and skin absorption compared to non-chlorinated analogs.

Critical Hazard Profile (GHS Standards):

  • Signal Word: WARNING

  • H315: Causes skin irritation.[1][2][3][4]

  • H319: Causes serious eye irritation.[1][2][3][4][5][6][7][8]

  • H335: May cause respiratory irritation.[1][3][4][8]

Personal Protective Equipment (PPE) Matrix

The selection of PPE must be dynamic, adapting to the phase of the chemical (Solid vs. Solvated). Standard nitrile gloves are often insufficient when this compound is dissolved in halogenated solvents (e.g., Dichloromethane) commonly used in its synthesis or extraction.

Table 1: Phase-Dependent PPE Specifications
Protective LayerSolid Phase (Weighing/Transfer) Solution Phase (Synthesis/Extraction) Scientific Rationale
Hand Protection Single Nitrile (Min 0.11 mm)Double Gloving or Laminate (Silver Shield) Nitrile provides excellent dust protection but degrades rapidly against chlorinated solvents often used with this compound.
Eye Protection Safety Glasses with side shieldsChemical Splash Goggles Fine acidic dusts can bypass glasses; solutions pose a splash/corrosion risk to the cornea.
Respiratory Fume Hood (Primary).[1] N95/P2 mask if hood unavailable.Fume Hood (Mandatory).The carboxylic acid moiety irritates mucous membranes; the quinoxaline core can be a sensitizer.
Body Defense Lab Coat (Cotton/Poly blend)Chemical-Resistant Apron Cotton absorbs liquids; an apron prevents acid burns from bulk solution spills.

Operational Protocol: The "Static-Free" Weighing Method

Quinoxaline derivatives are often electrostatic powders. Standard weighing can result in "fly-away" dust, contaminating the balance and exposing the user. This protocol mitigates that risk.[4]

Workflow Diagram

The following diagram outlines the safe lifecycle of the compound within the laboratory, emphasizing containment points.

G Storage 1. Storage (Cool, Dark, Desiccated) Weighing 2. Weighing (Static Control) Storage->Weighing Transport in Secondary Cont. Reaction 3. Reaction/Synthesis (Fume Hood) Weighing->Reaction Dissolution Waste 4. Disposal (Halogenated Stream) Weighing->Waste Wipes/Decon Reaction->Waste Quench & Segregate

Figure 1: Operational lifecycle of 6-Chloroquinoxaline-2-carboxylic acid, ensuring containment from storage to disposal.

Step-by-Step Procedure
  • Engineering Control Setup:

    • Verify Fume Hood face velocity is >100 fpm (0.5 m/s).

    • Place an ionizing bar or anti-static gun near the balance if available. If not, wipe the spatula with an ethanol-dampened wipe to discharge static before touching the powder.

  • Donning Sequence:

    • Lab Coat -> Goggles -> Gloves (tucked over coat cuffs).

  • Weighing (The "Closed Transfer" Technique):

    • Never weigh directly into a reaction flask on the open bench.

    • Tare a screw-top vial inside the hood.

    • Transfer the solid into the vial. Cap the vial immediately.

    • Move the sealed vial to the balance. Record weight.

    • Return to the hood to transfer from vial to reaction vessel.

    • Why? This eliminates the risk of spilling the bulk container on the balance.

  • Solvent Handling (Crucial Caution):

    • If dissolving in Dichloromethane (DCM) or Chloroform :

      • STOP. Check your gloves. If wearing standard nitrile, double glove immediately. DCM permeates nitrile in <5 minutes, carrying the quinoxaline acid through to your skin [1].

  • Decontamination:

    • Wipe all surfaces (balance, hood sash) with a weak base solution (e.g., 5% Sodium Bicarbonate) to neutralize any acidic residues, followed by water.

Disposal & Waste Management

Arbitrary disposal of halogenated heterocycles is a major compliance risk. The chlorine atom on the quinoxaline ring dictates the waste stream.

Waste CategoryDescriptionAction
Stream A: Halogenated Organic Mother liquors, solvents (DCM/Chloroform), and bulk product.DO NOT MIX with general organic waste. High-temperature incineration is required to prevent dioxin formation.
Stream B: Solid Waste Contaminated gloves, weigh boats, paper towels.Double-bag in hazardous waste bags. Label as "Solid Waste: Toxic/Irritant."
Stream C: Aqueous Waste Aqueous extraction layers.Check pH. If acidic, neutralize to pH 6-8 before disposal (if local regulations permit) or treat as Aqueous Toxic.

Why Segregate? Mixing chlorinated compounds with non-chlorinated solvents often renders the entire waste container "Halogenated," significantly increasing disposal costs and environmental impact [2].

Emergency Response

  • Eye Contact: Immediately flush with water for 15 minutes .[1][3][5][6][7][9] The acidic nature can cause rapid corneal clouding. Hold eyelids open.

  • Skin Contact: Wash with soap and water.[1][3][4][5][6][7][9] Do not use alcohol or acetone; these solvents can increase the skin absorption of the quinoxaline ring.

  • Spill (Solid): Do not dry sweep (creates dust).[4] Cover with wet paper towels or use a HEPA vacuum.

  • Spill (Solution): Absorb with vermiculite or sand.[3] Do not use combustible materials (sawdust) if the solvent is flammable.

References

  • Occupational Safety and Health Administration (OSHA). Chemical Resistance Selection Chart for Protective Gloves. Washington, DC: U.S. Department of Labor. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 83389, 6-Chloroquinoxaline-2-carboxylic acid. Bethesda (MD): National Library of Medicine (US). Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloroquinoxaline-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
6-Chloroquinoxaline-2-carboxylic acid
© Copyright 2026 BenchChem. All Rights Reserved.